Rolusafine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2089153-78-4 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-3-(4-methoxy-3-pyridinyl)pyridine |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3 |
InChI Key |
MSNOIIKZIMJCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Raloxifene
Disclaimer: The initial query for "Rolusafine" yielded no results for a recognized pharmaceutical agent. The following technical guide is based on "Raloxifene," a well-documented drug, which is presumed to be the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Raloxifene is a second-generation, non-steroidal benzothiophene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1][2][3][4] Its mechanism of action is complex and tissue-specific, acting as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue.[3][5][6] This differential activity is central to its therapeutic profile, allowing it to confer the benefits of estrogen in some tissues while mitigating its potentially harmful effects in others.[1][3]
The core of Raloxifene's action lies in its high-affinity binding to the two main estrogen receptor subtypes, ERα and ERβ.[1][3] Its binding affinity is comparable to that of estradiol.[1] Upon binding, Raloxifene induces a unique conformational change in the estrogen receptor. This altered receptor conformation dictates its interaction with co-regulatory proteins—coactivators and corepressors—which in turn modulates the transcription of target genes.[1][3]
-
Agonistic Effects (Bone and Lipid Metabolism): In tissues like bone, the Raloxifene-ER complex preferentially recruits coactivators. This leads to the activation of estrogenic signaling pathways that inhibit bone resorption by osteoclasts and stimulate the activity of bone-depositing osteoblasts.[1] The net effect is an increase in bone mineral density (BMD), making it effective for the prevention and treatment of postmenopausal osteoporosis.[6][7] In the liver, its agonistic effects lead to a reduction in total and low-density lipoprotein (LDL) cholesterol levels.[3]
-
Antagonistic Effects (Breast and Uterine Tissue): In breast and uterine tissues, the Raloxifene-ER complex recruits corepressors. This blocks the estrogen-dependent signaling pathways that promote cell proliferation.[1][5] By competitively inhibiting estrogen binding and its downstream effects in these tissues, Raloxifene reduces the risk of estrogen receptor-positive invasive breast cancer.[8] Unlike some other SERMs, it does not stimulate endometrial proliferation, thereby not increasing the risk of endometrial cancer.[2][8]
Beyond the classical nuclear action, Raloxifene is also understood to modulate non-genomic signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.[9] For instance, it has been shown to inhibit the IL-6/STAT3 signaling pathway, which is implicated in inflammation and cancer.[10][11]
Signaling Pathways
Raloxifene's tissue-specific effects are mediated through differential regulation of gene transcription and modulation of various signaling cascades.
Estrogen Receptor Signaling Pathway
The primary pathway involves direct interaction with estrogen receptors. The differential recruitment of coactivators and corepressors in various tissues is the cornerstone of its SERM activity.
IL-6/STAT3 Signaling Pathway Inhibition
Raloxifene has been shown to inhibit the IL-6/GP130 protein-protein interaction, which in turn blocks the downstream phosphorylation and activation of STAT3.[11] This pathway is crucial in inflammation and tumor cell proliferation.
Quantitative Data
The clinical efficacy and pharmacological profile of Raloxifene have been quantified in numerous studies.
Table 1: Pharmacokinetic and Binding Parameters
| Parameter | Value | Source |
| Absolute Bioavailability | ~2% | [4][12] |
| Absorption | ~60% (extensive first-pass metabolism) | [2][4] |
| Plasma Protein Binding | >95% | [1][12] |
| Elimination Half-life | ~32.5 hours | [4] |
| Affinity for ERα (Kd) | ~50 pM | [2] |
Table 2: Clinical Efficacy in Postmenopausal Women (MORE Trial)
| Outcome | Raloxifene vs. Placebo | Relative Risk (RR) | 95% Confidence Interval (CI) | Source |
| Invasive Breast Cancer | 13 cases vs. 27 cases | 0.24 | 0.13 - 0.44 | [8] |
| ER-positive Breast Cancer | - | 0.10 | 0.04 - 0.24 | [8] |
| ER-negative Breast Cancer | - | 0.88 | 0.26 - 3.0 | [8] |
| Venous Thromboembolism | - | 3.1 | 1.5 - 6.2 | [8] |
| Endometrial Cancer | - | 0.8 | 0.2 - 2.7 | [8] |
Experimental Protocols
The following outlines the general methodologies for key experiments used to characterize the action of Raloxifene.
Competitive Binding Assays
-
Objective: To determine the binding affinity of Raloxifene for estrogen receptors (ERα and ERβ) relative to estradiol.
-
Methodology:
-
Receptor Preparation: Recombinant human ERα and ERβ are prepared and purified.
-
Radioligand: A constant, low concentration of radiolabeled estradiol (e.g., [³H]estradiol) is used.
-
Competition: The radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Raloxifene.
-
Separation: Bound and free radioligand are separated using techniques like filtration or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: Data are plotted as the percentage of specific binding versus the log concentration of Raloxifene. The IC50 (concentration of Raloxifene that inhibits 50% of radioligand binding) is calculated and used to determine the binding affinity (Ki).
-
Cell Proliferation Assays (e.g., MCF-7 Breast Cancer Cells)
-
Objective: To assess the estrogenic (agonistic) or anti-estrogenic (antagonistic) effect of Raloxifene on the proliferation of ER-positive cells.
-
Methodology:
-
Cell Culture: ER-positive human breast cancer cells (MCF-7) are cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with: a) vehicle control, b) estradiol (positive control for proliferation), c) Raloxifene alone (to test for agonist activity), and d) estradiol in combination with increasing concentrations of Raloxifene (to test for antagonist activity).
-
Incubation: Cells are incubated for a period of 3-6 days.
-
Quantification of Proliferation: Cell viability or number is measured using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
Analysis: Results are expressed as a percentage of the control. A dose-response curve is generated to determine the EC50 (for agonism) or IC50 (for antagonism).
-
The Multiple Outcomes of Raloxifene Evaluation (MORE) Trial
-
Objective: To determine the effect of Raloxifene on bone mineral density and the incidence of vertebral fractures and invasive breast cancer in postmenopausal women with osteoporosis.[8][13]
-
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.[8]
-
Intervention: Participants were randomly assigned to receive either placebo, Raloxifene 60 mg/day, or Raloxifene 120 mg/day.[8]
-
Duration: Median follow-up of 40 months.[8]
-
Primary Endpoints: New vertebral fractures and changes in bone mineral density.
-
Secondary Endpoints: Incidence of non-vertebral fractures, invasive breast cancer, and cardiovascular events.[13]
-
Data Collection: Bone density was measured by dual-energy X-ray absorptiometry (DXA). Vertebral fractures were assessed via spinal radiographs. Breast cancer cases were confirmed by histopathology.[8] Adverse events were systematically recorded.
-
Statistical Analysis: Relative risks and confidence intervals were calculated to compare the outcomes between the Raloxifene and placebo groups.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Raloxifene hydrochloride [hero.epa.gov]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raloxifene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that has become a cornerstone in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2] Unlike traditional estrogen replacement therapy, raloxifene exhibits a unique tissue-selective mechanism of action, acting as an estrogen agonist in bone and on lipid metabolism while functioning as an estrogen antagonist in breast and uterine tissues.[1][3][4] This dual activity allows for the beneficial effects of estrogen on bone density without the associated risks of uterine and breast cancers. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of raloxifene.
Discovery and Development
The journey to the discovery of raloxifene was driven by the need for a safer alternative to hormone replacement therapy (HRT) that could offer the bone-protective benefits of estrogen without its proliferative effects on the endometrium and breast. The development of selective estrogen receptor modulators (SERMs) like tamoxifen paved the way for the exploration of new compounds with more favorable safety profiles.[5] As part of ongoing structure-activity relationship (SAR) studies, researchers found that replacing the carbonyl group of certain benzothiophene derivatives resulted in compounds with substantially increased estrogen antagonist potency.[6] This line of inquiry led to the identification of raloxifene, a compound that demonstrated potent estrogen agonist actions on bone and serum lipids while exhibiting strong antagonist properties in the breast and uterus.[6]
Synthesis of Raloxifene
The chemical synthesis of raloxifene, chemically known as [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone hydrochloride, has been a subject of extensive research to develop efficient, cost-effective, and environmentally friendly processes.[7][8] A common synthetic route involves the Friedel-Crafts acylation of a substituted benzothiophene with a benzoyl chloride derivative, followed by a critical deprotection step.[8]
Key Synthetic Steps:
-
Preparation of the Benzothiophene Scaffold: Benzothiophenes serve as crucial building blocks for the synthesis of raloxifene.[9]
-
Friedel-Crafts Acylation: This step involves the reaction of 6-methylsulfonyloxy-2-(4-methylsulfonyloxyphenyl)benzothiophene with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride.[8]
-
Deprotection: The final and often most critical step is the hydrolysis of the methanesulfonyl protecting groups to yield the dihydroxy-functionalized raloxifene.[8] Researchers have focused on optimizing this step to improve yields and reduce the use of hazardous reagents.[7][8]
Mechanism of Action
Raloxifene's pharmacological effects are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[1][3] It binds with high affinity to these receptors, comparable to estradiol, but its action as an agonist or antagonist is tissue-dependent.[1][10] This selectivity is attributed to the differential expression of ER subtypes, co-activators, and co-repressors in various tissues, which leads to tissue-specific gene transcription.[1][3]
-
In Bone: Raloxifene acts as an estrogen agonist, inhibiting bone resorption by osteoclasts and promoting the activity of bone-forming osteoblasts.[1][3] This leads to an increase in bone mineral density (BMD) and a reduction in the risk of vertebral fractures.[10][11]
-
In Breast and Uterine Tissue: In these tissues, raloxifene acts as an estrogen antagonist.[1][3] It competitively blocks the binding of estrogen to ERs, thereby inhibiting the proliferation of estrogen-dependent cancer cells.[1] This antagonistic effect is the basis for its use in reducing the risk of invasive breast cancer.[1][4] Unlike tamoxifen, raloxifene does not stimulate the endometrium, thus avoiding an increased risk of endometrial cancer.[1][10]
-
On Lipid Metabolism: Raloxifene exhibits estrogen-like effects on lipid profiles, leading to a reduction in total and low-density lipoprotein (LDL) cholesterol levels.[3]
Signaling Pathway of Raloxifene
Caption: Raloxifene's tissue-selective mechanism of action.
Experimental Protocols
In Vitro Estrogen-Dependent Cell Proliferation Assay
-
Objective: To determine the estrogen antagonist potency of a compound.
-
Cell Line: Human breast cancer cells (MCF-7).
-
Methodology:
-
MCF-7 cells are cultured in a suitable medium.
-
Cells are treated with a constant concentration of estradiol to stimulate proliferation.
-
Varying concentrations of the test compound (e.g., raloxifene) are added to the cultures.
-
After a defined incubation period, cell proliferation is measured using a standard method (e.g., MTT assay).
-
The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.[6]
-
In Vivo Uterine Proliferative Response Assay
-
Objective: To assess the in vivo estrogenic/anti-estrogenic activity of a compound.
-
Animal Model: Immature or ovariectomized rats.
-
Methodology:
-
Immature female rats are administered the test compound via subcutaneous (sc) or oral (po) route.
-
A positive control group receives exogenous estrogen.
-
A negative control group receives the vehicle.
-
After a specified treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
A significant increase in uterine weight compared to the control indicates estrogenic activity, while inhibition of the estrogen-induced uterine weight gain indicates anti-estrogenic activity. The effective dose that produces 50% of the maximal response (ED50) is determined.[6]
-
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for a SERM like Raloxifene.
Quantitative Data Summary
| Parameter | Value | Tissue/System | Reference |
| Binding Affinity (Kd) for ERα | ~50 pM | In vitro | [10] |
| Relative Affinity for ERα (vs. Estradiol) | 8% - 34% | In vitro | [10] |
| Relative Affinity for ERβ (vs. Estradiol) | 0.5% - 76% | In vitro | [10] |
| IC50 (MCF-7 Cell Proliferation) | 0.05 nM (for a potent analog) | In vitro | [6] |
| In Vivo ED50 (Uterine Proliferation, sc) | 0.006 mg/kg (for a potent analog) | Immature Rats | [6] |
| In Vivo ED50 (Uterine Proliferation, po) | 0.25 mg/kg (for a potent analog) | Immature Rats | [6] |
| Reduction in Vertebral Fracture Risk | 30% - 55% | Postmenopausal Women with Osteoporosis | [11] |
| Increase in Spine BMD | 2.1% (60 mg), 2.4% (120 mg) | Postmenopausal Women with Osteoporosis | [10] |
| Increase in Femoral Neck BMD | 2.6% (60 mg), 2.7% (120 mg) | Postmenopausal Women with Osteoporosis | [10] |
| Reduction in Invasive Breast Cancer Risk | 76% | Postmenopausal Women with Osteoporosis | [1] |
| Reduction in ER-Positive Breast Cancer Risk | 90% | Postmenopausal Women with Osteoporosis | [1] |
| Oral Bioavailability | ~2% | Humans | [2] |
| Protein Binding | >95% | Humans | [2] |
Clinical Trials and Efficacy
Raloxifene has been extensively studied in large-scale, randomized clinical trials.
-
Multiple Outcomes of Raloxifene Evaluation (MORE) trial: This pivotal study demonstrated that raloxifene significantly reduced the risk of vertebral fractures in postmenopausal women with osteoporosis.[11][12] It also showed a significant reduction in the risk of invasive, estrogen receptor-positive breast cancer.[11]
-
Continuing Outcomes Relevant to Evista (CORE) trial: As a follow-up to the MORE trial, the CORE study confirmed the long-term efficacy of raloxifene in reducing the risk of invasive breast cancer.[11][12]
-
Study of Tamoxifen and Raloxifene (STAR) trial: This head-to-head comparison showed that raloxifene is as effective as tamoxifen in reducing the risk of invasive breast cancer in postmenopausal women at increased risk, but with a more favorable safety profile, particularly regarding uterine side effects.[13]
Adverse Effects
The most common adverse effects associated with raloxifene are hot flashes and leg cramps.[2][14] The most serious risk is an increased incidence of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism.[2][11]
Conclusion
Raloxifene represents a significant advancement in the management of postmenopausal health. Its unique profile as a selective estrogen receptor modulator allows for the targeted delivery of estrogenic benefits to the bone while protecting against the potentially harmful effects on the breast and uterus. The discovery and development of raloxifene have provided a valuable therapeutic option for postmenopausal women, and ongoing research continues to explore its full potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical trials of raloxifene: reducing the risk of osteoporosis and breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heteroletters.org [heteroletters.org]
- 9. libcatalog.usc.edu [libcatalog.usc.edu]
- 10. Raloxifene - Wikipedia [en.wikipedia.org]
- 11. Long-term safety and efficacy of raloxifene in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The STAR trial: evidence for raloxifene as a breast cancer risk reduction agent for postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raloxifene's potential needs further study |… | Clinician.com [clinician.com]
An In-depth Technical Guide to the Biological Targets and Pathways of Rolusafine and its Potential Counterparts: Raloxifene and AT-001 (Caficrestat)
Disclaimer: The term "rolusafine" does not correspond to a recognized pharmaceutical agent in publicly available scientific literature and databases. It is likely a typographical error or a lesser-known research compound. However, extensive research on this topic consistently points towards two distinct therapeutic agents: Raloxifene , a selective estrogen receptor modulator (SERM), and AT-001 (Caficrestat) , an aldose reductase inhibitor. This guide provides a comprehensive technical overview of the biological targets and pathways for both of these compounds, which may be the intended subject of inquiry.
Part 1: Raloxifene - A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1] Its mechanism of action is characterized by tissue-specific estrogen agonist and antagonist effects.[2][3][4]
Primary Biological Targets: Estrogen Receptors (ERα and ERβ)
The primary molecular targets of raloxifene are the two isoforms of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5] These are nuclear hormone receptors that function as ligand-activated transcription factors.[5] Raloxifene exhibits a high binding affinity for both ERα and ERβ, comparable to that of the endogenous ligand, estradiol.[2] The tissue-specific effects of raloxifene are determined by the differential expression of ERα and ERβ in various tissues, as well as the unique conformational changes induced in the receptor upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins.[5]
Signaling Pathways
Raloxifene modulates the estrogen signaling pathway in a tissue-dependent manner.
-
In Bone (Agonist Activity): In bone tissue, raloxifene mimics the effects of estrogen.[4] It binds to estrogen receptors in osteoblasts and osteoclasts, leading to the modulation of gene expression that favors bone formation and inhibits bone resorption.[5] This helps to preserve bone mineral density. The agonistic action involves the recruitment of co-activator proteins to the ER complex, promoting the transcription of genes that support bone health.[5]
-
In Breast and Uterine Tissue (Antagonist Activity): In breast and uterine tissues, raloxifene acts as an estrogen antagonist. It competitively blocks the binding of estradiol to the estrogen receptors, thereby inhibiting estrogen-stimulated cell proliferation.[2] This antagonistic effect is achieved through a conformational change in the ER that promotes the binding of co-repressor proteins, leading to the downregulation of estrogen-responsive genes involved in cell growth and proliferation.[5] In a clinical trial, 60 mg/day of raloxifene showed a significant antiproliferative effect in ER-positive breast cancer, as indicated by a decrease in the Ki67 proliferation marker.[6]
Quantitative Data
| Parameter | Receptor | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | Estrogen Receptor | ~1 nM and ~5 nM (two binding sites) | Human leukemic cell line FLG 29.1 | [5] |
| IC50 | Estrogen Receptor α | 1.8 nM | Competitive binding assay | [7] |
| Relative Binding Affinity | Estrogen Receptor α | 8% to 34% of estradiol | In vitro assays | |
| Relative Binding Affinity | Estrogen Receptor β | 0.5% to 76% of estradiol | In vitro assays |
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a compound (like raloxifene) to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.
Methodology:
-
Receptor Preparation: Isolate estrogen receptors from a suitable source, such as uterine cytosol from immature rats or recombinant human ERα or ERβ.
-
Incubation: In a series of tubes, incubate a constant concentration of the estrogen receptor and a constant concentration of [3H]-estradiol with varying concentrations of the unlabeled competitor (raloxifene).
-
Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound from the free [3H]-estradiol. This is often achieved by adding dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: Centrifuge the tubes to pellet the charcoal. Measure the radioactivity in the supernatant, which represents the amount of [3H]-estradiol bound to the receptor.
-
Data Analysis: Plot the percentage of bound [3H]-estradiol against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Part 2: AT-001 (Caficrestat) - An Aldose Reductase Inhibitor
AT-001, also known as caficrestat, is an investigational oral aldose reductase inhibitor being developed for the treatment of diabetic cardiomyopathy.[8][9]
Primary Biological Target: Aldose Reductase
The primary biological target of AT-001 is the enzyme Aldose Reductase (AR).[8] This enzyme is a key component of the polyol pathway.[10]
Signaling Pathways
AT-001's mechanism of action is centered on the inhibition of the polyol pathway.
-
The Polyol Pathway: Under normal glycemic conditions, most glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, converting glucose to sorbitol, with NADPH as a cofactor.[10] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
-
Pathophysiological Role of the Polyol Pathway: The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake (e.g., nerves, retina, kidney, and heart) leads to osmotic stress, cellular damage, and the generation of reactive oxygen species. This contributes to the long-term complications of diabetes, including neuropathy, retinopathy, nephropathy, and cardiomyopathy.
-
Inhibition by AT-001: AT-001 potently inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol.[11] By blocking this pathway, AT-001 is expected to mitigate the downstream cellular damage caused by sorbitol accumulation and oxidative stress.[12]
Quantitative Data
| Parameter | Dosage | Outcome | Population | Reference |
| Blood Sorbitol Levels | 3000mg/day (1000mg TID or 1500mg BID) | Significant reduction | Patients with Type 2 Diabetes | [11] |
| NT-proBNP Levels | 1000mg TID and 1500mg BID | Significant reduction | Patients with Type 2 Diabetes | [11] |
| Cardiac Functional Capacity (Peak VO2) | 1500mg BID | Stabilized cardiac function (-0.01 ml/kg/min change) vs. placebo decline (-0.31 ml/kg/min) | Patients with Diabetic Cardiomyopathy | [9] |
Experimental Protocols
Aldose Reductase Activity Assay
This assay measures the activity of aldose reductase by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm.[10]
Methodology:
-
Enzyme Preparation: Prepare a partially purified aldose reductase enzyme solution from a tissue source (e.g., rat kidney) or use a commercially available recombinant enzyme.[4]
-
Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.2), NADPH, and the test compound (AT-001) or vehicle control.[4]
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, typically an aldehyde such as DL-glyceraldehyde.[4]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Data Analysis: Calculate the rate of the reaction (slope of the absorbance vs. time curve). To determine the inhibitory effect of AT-001, compare the reaction rates in the presence of the inhibitor to the control. The IC50 value can be determined by testing a range of inhibitor concentrations.
References
- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. content.abcam.com [content.abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Caficrestat by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 10. bmrservice.com [bmrservice.com]
- 11. appliedtherapeutics.com [appliedtherapeutics.com]
- 12. A pilot open-label study of aldose reductase inhibition with AT-001 (caficrestat) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Studies of Raloxifene
Disclaimer: The following technical guide details the preliminary in vitro studies of Raloxifene. As the requested compound "Rolusafine" appears to be a fictional entity with no available scientific literature, this document utilizes data for Raloxifene, a well-researched molecule, as a comprehensive and illustrative substitute. The experimental data, protocols, and pathways described herein are specific to Raloxifene and should be interpreted accordingly.
This document provides an in-depth overview of the in vitro pharmacological profile of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and cellular effects of this compound. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways influenced by Raloxifene in various preclinical models.
Core Mechanism of Action: Selective Estrogen Receptor Modulation
Raloxifene's primary mechanism of action is its ability to bind to estrogen receptors (ERα and ERβ) and exert tissue-specific effects.[1][2] Unlike estrogen, which is a pure agonist, Raloxifene can act as either an agonist or an antagonist depending on the target tissue.[2][3] This differential activity is attributed to the unique conformational change it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins to target gene promoters.[1][4] In bone tissue, it acts as an agonist, mimicking the beneficial effects of estrogen on bone mineral density.[1][4] Conversely, in breast and uterine tissues, it functions as an antagonist, blocking estrogen-dependent cell proliferation.[1][4]
Caption: General mechanism of Raloxifene as a SERM.
Quantitative In Vitro Data
The following tables summarize key quantitative findings from various in vitro studies of Raloxifene.
Table 1: Estrogen Receptor Binding Affinity
| Parameter | Receptor | Value | Citation |
|---|---|---|---|
| Dissociation Constant (Kd) | ERα | ~50 pM | [5] |
| Relative Affinity vs. Estradiol | ERα | 8% - 34% | [5] |
| Relative Affinity vs. Estradiol | ERβ | 0.5% - 76% |[5] |
Table 2: Antiproliferative and Pro-Apoptotic Effects
| Cell Line/Model | Effect | Result | Citation |
|---|---|---|---|
| CWR22 (Prostate Cancer Xenograft) | Growth Inhibition | 68% | [6] |
| CWRSA9 (Prostate Cancer Xenograft) | Growth Inhibition | 64% | [6] |
| ER-Positive Breast Cancer | Risk Reduction (MORE Trial) | 90% | [7] |
| LNCaP (Prostate Cancer) | Apoptosis Induction | Dose-dependent (10⁻⁹ to 10⁻⁶ M) |[8] |
Table 3: In Vitro Drug Release Profile
| Formulation | Time (hours) | Cumulative Release (%) | Citation |
|---|---|---|---|
| Liposomal-Graphene Nanosheet | 5 | 20% | [9] |
| Conventional Suspension | 5 | 93% |[9] |
Signaling Pathways and Cellular Effects
Raloxifene modulates multiple intracellular signaling pathways to exert its antiproliferative and pro-apoptotic effects.
Prostate Cancer: Induction of Apoptosis and Cell Cycle Arrest
In vitro studies using androgen-dependent (EPN, LNCaP) and -independent (CPEC) prostate cancer cells have shown that Raloxifene can induce cell death and inhibit proliferation.[8][10] The mechanisms are multifaceted and depend on the relative expression levels of ERα and ERβ.[10] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2, the upregulation and activation of caspase-3 and the pro-apoptotic protein Par-4, and the inhibition of the c-myc oncogene.[10] Additionally, Raloxifene induces a G0/G1 cell cycle arrest and modulates the phosphorylation of ERK1/2.[6][10]
Caption: Raloxifene's effects on prostate cancer cell pathways.
Breast Cancer: Apoptosis and Autophagy
In breast cancer cell lines such as MCF7 and MDA-MB-231, Raloxifene promotes apoptosis by increasing the Bax/Bcl2 ratio and modulating the expression of key apoptosis-related genes like p53, caspase-3, and caspase-8.[11] Furthermore, another identified mechanism involves the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells. AMPK activation by Raloxifene leads to a reduction in ATP and subsequent cell death via autophagy, providing an alternative route for its anti-cancer effects.[11]
Caption: Apoptotic and autophagic pathways affected by Raloxifene.
Liver Cancer and Inflammation: Inhibition of IL-6/STAT3 Signaling
Raloxifene has been identified as a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway.[12][13] It functions by disrupting the protein-protein interaction between IL-6 and its receptor subunit GP130.[13] This prevents the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[13] Constitutive activation of the IL-6/STAT3 pathway is a hallmark of many cancers, including liver cancer. By inhibiting STAT3 phosphorylation, Raloxifene downregulates STAT3 target genes such as Bcl-2, Bcl-xL, and survivin, leading to reduced cell viability, migration, and colony formation in liver cancer cells.[13]
Caption: Inhibition of the IL-6/STAT3 signaling pathway by Raloxifene.
Experimental Protocols
The following section outlines the general methodologies employed in the in vitro evaluation of Raloxifene.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7, MDA-MB-231 (breast), LNCaP, EPN (prostate), and Hep-G2 (liver) are commonly used.[10][11][13]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Raloxifene is typically dissolved in a solvent like DMSO to create a stock solution. Cells are treated with varying concentrations of Raloxifene (e.g., 10⁻⁹ to 10⁻⁶ M) for specified time periods (e.g., 24, 48, 72 hours).[8]
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cells are treated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[14]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter after trypan blue staining can be used to determine the number of viable cells.[14]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Apoptosis can be quantified by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a DNA-intercalating dye like propidium iodide (PI) to identify late apoptotic/necrotic cells.
-
Cell Cycle Analysis: Cells are fixed, stained with a fluorescent DNA dye (e.g., PI), and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Caspase Activity Assays: The activity of key executioner caspases like caspase-3 can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.[10]
Western Blot and Gene Expression Analysis
-
Western Blotting: This technique is used to detect changes in the expression levels of specific proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Bcl-2, p-ERK, STAT3) and corresponding secondary antibodies.[10][13]
-
RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure changes in mRNA levels of target genes (e.g., c-myc, bcl-2).[10]
Caption: A general workflow for in vitro studies of Raloxifene.
References
- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 2. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Raloxifene - Wikipedia [en.wikipedia.org]
- 6. Raloxifene, an oestrogen-receptor-beta-targeted therapy, inhibits androgen-independent prostate cancer growth: results from preclinical studies and a pilot phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Liposomal Raloxifene-Graphene Nanosheet and Evaluation of Its In Vitro Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of Raloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1] Its tissue-selective estrogen agonist and antagonist effects form the basis of its therapeutic efficacy and its safety profile. This guide provides an in-depth overview of the safety and toxicity of raloxifene, drawing from extensive preclinical and clinical data.
Mechanism of Action
Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating the transcription of estrogen-responsive genes.[1] The tissue-specific outcomes of this interaction are determined by the differential expression of ER subtypes and the recruitment of coactivator and corepressor proteins to the raloxifene-ER complex.[2]
-
In bone: Raloxifene acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[1]
-
In breast and uterine tissue: It functions as an estrogen antagonist, inhibiting the proliferative effects of estrogen.[1]
Signaling Pathway of Raloxifene's Action
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1][2] It is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Raloxifene, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
Pharmacokinetics
Raloxifene is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[4][5] Its pharmacokinetic profile is characterized by high within-subject variability.[5]
Absorption and Bioavailability
Approximately 60% of an oral dose of Raloxifene is absorbed; however, its absolute bioavailability is only about 2% due to extensive presystemic glucuronide conjugation.[4][5] The time to reach maximum plasma concentration is influenced by systemic interconversion and enterohepatic cycling of Raloxifene and its glucuronide metabolites.[4] Administration with a high-fat meal can increase the absorption of Raloxifene.[4]
Distribution
Raloxifene has a large apparent volume of distribution, estimated at 2348 L/kg following a single oral dose, and this is not dose-dependent.[4][5] Raloxifene and its monoglucuronide conjugates are highly bound (over 95%) to plasma proteins, primarily albumin and α1-acid glycoprotein.[3][5] It does not bind to sex steroid-binding globulin.[4]
Metabolism and Excretion
Raloxifene is extensively metabolized via first-pass glucuronidation to Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and Raloxifene-6,4'-diglucuronide.[4] Unconjugated Raloxifene accounts for less than 1% of the total radiolabeled material in plasma.[4] The drug is primarily excreted in the feces, with less than 6% of the dose eliminated in the urine as glucuronide conjugates.[4][5] Raloxifene and its glucuronide metabolites undergo enterohepatic cycling, which contributes to its long plasma elimination half-life of approximately 27.7 hours after oral dosing.[4]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Raloxifene.
| Parameter | Value | Reference |
| Absorption | ~60% of oral dose | [4][5] |
| Absolute Bioavailability | ~2.0% | [4] |
| Apparent Volume of Distribution (Vd) | 2348 L/kg (single dose) | [4][5] |
| Protein Binding | >95% | [3] |
| Primary Metabolism | Extensive first-pass glucuronidation | [4] |
| Primary Route of Excretion | Feces | [4] |
| Elimination Half-life (t½) | ~27.7 hours (oral) | [4] |
| Apparent Oral Clearance (CL/F) | 44.1 L/kg·hr | [4] |
Pharmacodynamics
Raloxifene's pharmacodynamic effects are mediated through its differential interaction with estrogen receptors (ERs) in various tissues, acting as an agonist in bone and on lipid metabolism, while acting as an antagonist in breast and uterine tissues.[1][2]
Mechanism of Action
Raloxifene binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] The tissue-selective effects of Raloxifene are determined by the specific conformation it induces in the ER upon binding, leading to differential recruitment of co-activator and co-repressor proteins, which in turn modulates gene transcription in a tissue-specific manner.[6]
-
In Bone: Raloxifene acts as an estrogen agonist, decreasing bone resorption and turnover, which leads to an increase in bone mineral density (BMD) and a reduction in fracture risk.[7]
-
In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist, blocking the proliferative effects of estrogen and thereby reducing the risk of estrogen receptor-positive breast cancer.[1] It does not stimulate the endometrium.[8]
-
On Lipid Metabolism: Raloxifene has been shown to lower total and low-density lipoprotein (LDL) cholesterol levels.[8]
Pharmacodynamic Effects on Bone Mineral Density
Clinical trials have demonstrated the efficacy of Raloxifene in increasing bone mineral density.
| Study Population | Treatment Duration | Bone Mineral Density Change (vs. Placebo) | Reference |
| Postmenopausal women with osteoporosis | 24 months | Lumbar Spine: +2.4%, Total Hip: +2.4%, Total Body: +2.0% | [8] |
| Postmenopausal women with osteoporosis (MORE trial) | 36 months | Lumbar Spine: +2.6% (60 mg/day), +2.7% (120 mg/day); Femoral Neck: +2.1% (60 mg/day), +2.4% (120 mg/day) | [7] |
| Postmenopausal women with osteopenia | 48 weeks | Lumbar Spine: +2.6% (Raloxifene + Cholecalciferol) vs. -0.6% (Cholecalciferol alone) | [9][10] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from methodologies used to determine the relative binding affinity of compounds for the estrogen receptor.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Raloxifene for binding to the estrogen receptor alpha (ERα) ligand-binding domain (LBD).
Materials:
-
Tris buffer (pH 7.4)
-
[³H]-17β-estradiol (radioactive ligand)
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Recombinant human ERα-LBD
-
Raloxifene solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Filter apparatus with glass fiber filters
Procedure:
-
Prepare a reaction mixture containing Tris buffer, a fixed concentration of [³H]-17β-estradiol, and the ERα-LBD.
-
For the competitive binding assay, add increasing concentrations of Raloxifene to the reaction mixture.
-
For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol to a set of control tubes.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the ER-ligand complex.
-
Wash the filters with cold Tris buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Raloxifene concentration to determine the IC50 value.
MCF-7 Breast Cancer Cell Proliferation Assay (MTT Assay)
This protocol is based on standard methods to assess the anti-proliferative effects of compounds on estrogen-sensitive breast cancer cells.[13][14][15]
Objective: To evaluate the effect of Raloxifene on the proliferation of MCF-7 (estrogen receptor-positive) human breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Raloxifene solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of Raloxifene or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to an insoluble purple formazan.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the Raloxifene concentration to determine the dose-response relationship.
Clinical Trial Protocol for Bone Mineral Density (BMD) Measurement
This protocol is a generalized representation based on the methodologies of large-scale clinical trials such as the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.[7][16]
Objective: To assess the effect of Raloxifene on bone mineral density in postmenopausal women.
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
Participants: Postmenopausal women meeting specific inclusion criteria (e.g., age, years since menopause, and baseline BMD T-score indicating osteopenia or osteoporosis).
Intervention:
-
Treatment Group: Raloxifene (e.g., 60 mg/day orally) plus calcium and vitamin D supplementation.
-
Control Group: Placebo orally plus calcium and vitamin D supplementation.
Procedure:
-
Screening and Baseline: Eligible participants undergo a baseline assessment, including a medical history, physical examination, and a baseline BMD measurement.
-
BMD Measurement:
-
BMD of the lumbar spine and hip is measured using dual-energy X-ray absorptiometry (DXA).
-
In some studies, volumetric quantitative computed tomography (vQCT) may be used to provide a three-dimensional assessment of BMD.[16]
-
All DXA and vQCT scans are performed by certified technicians using standardized procedures.
-
Quality control measures are implemented to ensure the accuracy and precision of the BMD measurements.
-
-
Randomization and Blinding: Participants are randomly assigned to either the Raloxifene or placebo group. Both participants and investigators are blinded to the treatment allocation.
-
Follow-up: Participants are followed for a predetermined period (e.g., 24 or 36 months).
-
Repeat BMD Measurements: BMD is measured at specified intervals (e.g., annually) throughout the study to assess changes from baseline.
-
Data Analysis: The percentage change in BMD from baseline is calculated for both treatment groups. Statistical analyses are performed to compare the changes in BMD between the Raloxifene and placebo groups.
Visualizations
Signaling Pathway of Raloxifene's Tissue-Selective Action
Caption: Tissue-selective signaling pathway of Raloxifene.
Experimental Workflow for MCF-7 Cell Proliferation Assay
Caption: Workflow for assessing Raloxifene's effect on MCF-7 cell proliferation.
References
- 1. Codelivery of Raloxifene and Rutin as PEGylated Nanoliposomes: Formulation, Characterization, and Prophylactic Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled trial of the effect of raloxifene plus cholecalciferol versus cholecalciferol alone on bone mineral density in postmenopausal women with osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized controlled trial of the effect of raloxifene plus cholecalciferol versus cholecalciferol alone on bone mineral density in postmenopausal women with osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Combinatorial PX-866 and Raloxifene Decrease Rb Phosphorylation, Cyclin E2 Transcription, and Proliferation of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with raloxifene for 2 years increases vertebral bone mineral density as measured by volumetric quantitative computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Raloxifene: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of raloxifene, a selective estrogen receptor modulator (SERM). The information is intended to support research, drug development, and formulation activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.
Solubility Data
Raloxifene hydrochloride exhibits low aqueous solubility, a critical factor influencing its oral bioavailability. Its solubility is significantly higher in organic solvents.
Table 1: Solubility of Raloxifene Hydrochloride in Various Solvents
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1] | Not Specified |
| 95 mg/mL (200.59 mM) | 25°C | |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | Not Specified |
| Ethanol | ~0.1 mg/mL[1] | Not Specified |
| 10 mg/mL (21.11 mM) | 25°C | |
| Water | Insoluble | 25°C |
| Aqueous Buffers | Sparingly soluble[1] | Not Specified |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1] | Not Specified |
Table 2: Mole Fraction Solubility of Raloxifene Hydrochloride in Pure Solvents at 323.2 K (50.05°C)
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| Dimethyl Sulfoxide (DMSO) | 5.02 |
| Polyethylene Glycol-400 (PEG-400) | 0.592 |
| Ethyl Acetate (EA) | 0.311 |
| Transcutol | 0.122 |
| Propylene Glycol (PG) | 0.0219 |
| 1-Butanol | 0.0196 |
| Isopropyl Alcohol (IPA) | 0.0147 |
| Ethanol | 0.00790 |
| Ethylene Glycol (EG) | 0.00665 |
| Water | 0.00360 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of raloxifene.
Objective: To determine the saturation solubility of raloxifene hydrochloride in a given solvent system.
Materials:
-
Raloxifene hydrochloride powder
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Mechanical shaker or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation: Add an excess amount of raloxifene hydrochloride powder to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the pre-heated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of raloxifene in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of raloxifene hydrochloride in the solvent, typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining equilibrium solubility.
Stability Data
The stability of raloxifene is influenced by factors such as pH, temperature, humidity, and light.
Table 3: Hydrolytic Stability of Raloxifene
| pH | Temperature | Hydrolysis Rate Constant (day⁻¹) | Half-life (days) |
| 5 | 25°C | 6.92 x 10⁻⁴ | 1001 |
| 7 | 25°C | 1.70 x 10⁻³ | 410 |
| 9 | 25°C | 7.66 x 10⁻³ | 90 |
-
Humidity: The chemical stability of raloxifene tablets is affected by humidity. Increased relative humidity leads to a decrease in the raloxifene content.
-
Solid State: As a crystalline solid, raloxifene hydrochloride is stable for at least 4 years when stored at -20°C.
-
Aqueous Solution: It is not recommended to store aqueous solutions of raloxifene for more than one day.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for assessing the stability of raloxifene and separating it from its degradation products.
Objective: To quantify the amount of intact raloxifene and detect any degradation products in a sample over time under various stress conditions.
Materials and Instruments:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Raloxifene hydrochloride reference standard and test samples
-
HPLC-grade acetonitrile and water
-
Orthophosphoric acid or other suitable buffer components
-
Forced degradation equipment (e.g., oven, UV chamber, acid/base solutions)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of water (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 0.7 mL/minute.[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 284 nm.[1]
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of raloxifene hydrochloride reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation:
-
Forced Degradation Studies: Subject the raloxifene sample to various stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidative degradation with 3% H₂O₂, thermal degradation, and photolytic degradation).
-
Stability Studies: Store the drug product under specified conditions (e.g., accelerated stability at 40°C/75% RH, long-term stability at 25°C/60% RH) and withdraw samples at predetermined time points.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify and quantify the peak corresponding to raloxifene by comparing its retention time with the standard.
-
Identify and quantify any degradation product peaks.
-
Calculate the percentage of raloxifene remaining and the percentage of each degradation product.
-
Workflow for HPLC Stability Testing
Caption: General workflow for HPLC-based stability testing of raloxifene.
Signaling Pathways
Raloxifene's pharmacological effects are mediated through its interaction with estrogen receptors (ERα and ERβ), acting as an agonist in some tissues and an antagonist in others.
Estrogenic (Agonist) Signaling Pathway in Bone
In bone tissue, raloxifene acts as an estrogen agonist, promoting bone health.
Caption: Raloxifene's estrogenic signaling pathway in bone cells.
Anti-Estrogenic (Antagonist) Signaling Pathway in Breast Tissue
In breast tissue, raloxifene acts as an estrogen antagonist, inhibiting the growth of estrogen-sensitive cancer cells.
Caption: Raloxifene's anti-estrogenic signaling pathway in breast cancer cells.
References
The Therapeutic Potential of Raloxifene: A Technical Guide for Researchers
An In-depth Analysis of the Selective Estrogen Receptor Modulator (SERM) and its Applications in Osteoporosis and Oncology
Executive Summary: This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic applications of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). Initially investigated under the user-provided name "Rolusafine," which was determined to be a likely misspelling, this document focuses on the well-established compound Raloxifene. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, preclinical and clinical data, and experimental methodologies. The information presented herein is designed to facilitate a deeper understanding of Raloxifene's potential in various therapeutic areas, with a primary focus on postmenopausal osteoporosis and the prevention of invasive breast cancer.
Introduction
Raloxifene is a non-steroidal benzothiophene derivative that exhibits tissue-selective estrogenic and anti-estrogenic activities.[1] This dual activity profile allows it to confer the benefits of estrogen in certain tissues, such as bone, while antagonizing its effects in others, like the breast and uterus.[1][2] Marketed under the brand name Evista, among others, Raloxifene is approved by the U.S. Food and Drug Administration (FDA) for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[3]
Mechanism of Action
Raloxifene's therapeutic effects are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[3] Upon binding, Raloxifene induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist effects.
Estrogenic Effects in Bone
In bone tissue, Raloxifene acts as an estrogen agonist.[4] It mimics the effects of estrogen by binding to ERs on osteoblasts and osteoclasts. This interaction leads to the inhibition of osteoclast activity and a reduction in bone resorption. A key signaling pathway involved is the regulation of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and osteoprotegerin (OPG). Raloxifene has been shown to modulate the OPG/RANKL system, which is critical in the regulation of osteoclastogenesis.[5]
Anti-Estrogenic Effects in Breast Tissue
In breast tissue, Raloxifene functions as an estrogen antagonist.[1] It competitively inhibits the binding of estradiol to ERs, thereby blocking estrogen-mediated gene transcription and cellular proliferation. This antagonistic effect is the basis for its use in reducing the risk of ER-positive invasive breast cancer.[1] Studies have shown that Raloxifene's anti-proliferative effects in ER-positive breast cancer are demonstrated by a decrease in the proliferation marker Ki67.[6] Interestingly, research also suggests that Raloxifene may have therapeutic potential in triple-negative breast cancer (TNBC) through an ER-independent mechanism involving the downregulation of the epidermal growth factor receptor (EGFR).[7]
Effects on the Endometrium
Unlike tamoxifen, another SERM, Raloxifene does not exert a stimulatory effect on the endometrium.[2][8] Clinical data have consistently shown that Raloxifene is not associated with an increased risk of endometrial hyperplasia or cancer.[8] This favorable uterine safety profile is a significant advantage in its long-term use for osteoporosis and breast cancer risk reduction.
Quantitative Data
The following tables summarize key quantitative data for Raloxifene from various in vitro and clinical studies.
Table 1: Estrogen Receptor Binding Affinity of Raloxifene
| Receptor Subtype | Assay Type | Value | Units | Reference |
| ERα (Human) | Ki | 0.38 | nM | [9] |
| ERβ (Human) | IC50 | 12 | nM | [9] |
Table 2: In Vitro Efficacy of Raloxifene in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | Value | Units | Reference |
| MCF-7 (ER+) | Proliferation | IC50 | Not specified | µM | [10] |
| MDA-MB-231 (ER-) | Proliferation | IC50 | Not specified | µM | [10] |
| ER-positive tumors (in vivo) | Ki67 reduction | % change from baseline | -21 | % | [6] |
Table 3: Clinical Efficacy of Raloxifene in Major Clinical Trials
| Trial | Indication | Comparator | Primary Endpoint | Result | Reference |
| MORE | Osteoporosis & Breast Cancer Risk | Placebo | Vertebral Fractures | 30-50% risk reduction | Not specified |
| MORE | Breast Cancer Risk | Placebo | Invasive Breast Cancer | 72% risk reduction in ER+ | Not specified |
| STAR | Breast Cancer Risk | Tamoxifen | Invasive Breast Cancer | Similar efficacy to tamoxifen | Not specified |
Experimental Protocols
Competitive Binding Assay for Estrogen Receptors
Objective: To determine the binding affinity of Raloxifene for ERα and ERβ.
Methodology:
-
Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the competitor.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives) is prepared to maintain protein stability and binding activity.
-
Incubation: A constant concentration of the radioligand and varying concentrations of unlabeled Raloxifene are incubated with the purified estrogen receptor.
-
Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Raloxifene on the proliferation of breast cancer cell lines.
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Raloxifene or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if Raloxifene induces apoptosis in breast cancer cells.
Methodology:
-
Cell Treatment: Breast cancer cells are treated with Raloxifene or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Raloxifene.
Caption: Raloxifene's agonistic effect on estrogen receptors in osteoblasts.
References
- 1. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on raloxifene to prevent endometrial-breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene reduces triple-negative breast cancer tumor growth and decreases EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Raloxifene or Tamoxifen Use on Endometrial Cancer Risk: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secure Verification [radar.ibiss.bg.ac.rs]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Raloxifene in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. It is approved for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. In preclinical research, raloxifene is widely used in various animal models to study its effects on bone metabolism, cancer, and other conditions. These application notes provide detailed protocols and compiled data for the use of raloxifene in common animal models.
Mechanism of Action
Raloxifene's biological activities are mediated through its binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][2] The tissue-specific effects of raloxifene are determined by the differential expression of ER subtypes, the recruitment of co-activator and co-repressor proteins, and the subsequent modulation of gene transcription in a tissue-specific manner.[3][4]
-
In Bone (Agonist Effect): Raloxifene acts as an estrogen agonist. It binds to ERs in bone cells, leading to the recruitment of co-activators. This mimics the beneficial effects of estrogen on bone by decreasing bone resorption and turnover, which in turn increases bone mineral density (BMD).[1][3][5]
-
In Breast and Uterine Tissue (Antagonist Effect): In these tissues, raloxifene acts as an estrogen antagonist. By binding to ERs, it recruits co-repressors, which blocks estrogen-mediated gene transcription and cellular proliferation.[1][3] This antagonistic action is the basis for its use in reducing breast cancer risk.
Data Presentation
Pharmacokinetic Parameters of Raloxifene in Rodents
The oral bioavailability of raloxifene is generally low and can vary between species.[6] The following table summarizes available pharmacokinetic data in rats. Comprehensive pharmacokinetic data for mice is limited in the provided search results.
| Parameter | Rat (Oral Gavage) | Rat (Intravenous) | Reference(s) |
| Dose | 10 mg/kg | 2 mg/kg | [6][7] |
| Cmax | ~100-200 ng/mL | ~700-800 nmol/L | [6][7] |
| Tmax | ~2.5 - 4 hours | ~0.25 - 0.33 hours | [6][7] |
| AUC (0-t) | ~500-1000 ng·h/mL | ~1200-1300 nmol·h/L | [6][7] |
| Half-life (t½) | ~4.3 hours | ~3.76 - 5.98 hours | [6][7] |
| Bioavailability | ~18 - 39% | - | [6][8] |
Note: Values are approximate and can vary based on the specific study, vehicle, and animal strain.
Efficacy of Raloxifene in Preclinical Models
| Animal Model | Species/Strain | Raloxifene Dose & Route | Key Findings | Reference(s) |
| Osteoporosis (Ovariectomized) | Mouse | Not specified | Abrogated bone loss in both alveolar bone and femur. | |
| Prostate Cancer (Xenograft) | Mouse (SCID) | 8.5 mg/kg/day, oral gavage | 79% reduction in primary tumor size; significantly reduced lymph node metastasis. | |
| Diabetic Nephropathy | Rat (Sprague-Dawley) | 10 mg/kg/day in chow | Attenuated albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. | |
| Endometriosis | Rat | 10 mg/kg, twice daily, oral | Significant regression of endometrial implants. |
Experimental Protocols
Osteoporosis Model (Ovariectomized Mice)
Objective: To evaluate the effect of raloxifene on preventing bone loss in a mouse model of postmenopausal osteoporosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Raloxifene hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for ovariectomy
Protocol:
-
Ovariectomy (OVX): Anesthetize mice and perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a recovery period of 2-4 weeks.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Raloxifene
-
-
Drug Administration: Prepare a suspension of raloxifene in the chosen vehicle. Administer raloxifene daily via oral gavage or subcutaneous injection for a period of 4-8 weeks. Dosing can range from 0.5 to 10 mg/kg.
-
Outcome Assessment: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.
-
Bone Mineral Density (BMD): Analyze BMD using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
-
Bone Histomorphometry: Process bone samples for histological analysis to assess parameters such as trabecular bone volume, trabecular number, and osteoclast/osteoblast activity.
-
Prostate Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of raloxifene on human prostate cancer cell xenografts in immunodeficient mice.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
Human prostate cancer cells (e.g., PC3 for castration-resistant models)
-
Matrigel
-
Raloxifene hydrochloride
-
Vehicle (e.g., 1:1 peanut oil:water)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Inoculate mice subcutaneously in the flank with prostate cancer cells (e.g., 2 x 10^5 PC3 cells) resuspended in a mixture of media and Matrigel.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups:
-
Vehicle control
-
Raloxifene
-
-
Drug Administration: Administer raloxifene daily by oral gavage at a dose of approximately 8.5 mg/kg. Treatment duration is typically 4-6 weeks.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Diabetic Nephropathy Model
Objective: To investigate the renoprotective effects of raloxifene in a rat model of diabetes-induced kidney damage.
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Raloxifene-formulated chow or raloxifene for oral gavage
-
Metabolic cages for urine collection
Protocol:
-
Induction of Diabetes: Induce diabetes with a single intraperitoneal injection of STZ (55 mg/kg) dissolved in citrate buffer. Control animals receive an injection of citrate buffer only. Confirm diabetes by measuring blood glucose levels.
-
Treatment Groups:
-
Non-diabetic + Control diet/vehicle
-
Diabetic + Control diet/vehicle
-
Diabetic + Raloxifene (e.g., 10 mg/kg/day in chow or via oral gavage)
-
-
Treatment Period: Start treatment at the onset of diabetes and continue for 12 weeks.
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels throughout the study.
-
Urine and Blood Collection: At regular intervals and at the end of the study, place rats in metabolic cages to collect 24-hour urine for albumin excretion analysis. Collect blood samples for measurement of plasma creatinine and other relevant markers.
-
Tissue Collection: At the end of the 12-week period, euthanize the rats and perfuse the kidneys. Collect kidney tissue for histological analysis (to assess glomerulosclerosis and tubulointerstitial fibrosis) and protein expression analysis (e.g., collagen types I and IV, TGF-β).
Visualizations
Signaling Pathways
Caption: Raloxifene's tissue-specific signaling pathways.
Experimental Workflow: Prostate Cancer Xenograft Model
Caption: Workflow for a prostate cancer xenograft study.
References
- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Raloxifene Stock Solutions
Note on Nomenclature: The initial request specified "Rolusafine." However, extensive database searches yielded no results for a compound with this name. It is highly probable that this was a typographical error for "Raloxifene," a well-documented selective estrogen receptor modulator (SERM). This document will proceed under the assumption that the intended compound of interest is Raloxifene.
These application notes are intended for researchers, scientists, and drug development professionals. They provide detailed protocols for the preparation of Raloxifene stock solutions and their application in common in vitro experiments.
Chemical and Physical Properties of Raloxifene
Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds. It exhibits tissue-selective estrogenic and anti-estrogenic effects.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₇NO₄S (Raloxifene) | [1] |
| C₂₈H₂₈ClNO₄S (Raloxifene HCl) | [1] | |
| Molecular Weight | 473.58 g/mol (Raloxifene) | [2] |
| 510.0 g/mol (Raloxifene HCl) | [1] | |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility of Raloxifene Hydrochloride
Raloxifene hydrochloride is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies.
| Solvent | Solubility | Reference |
| DMSO | 95 mg/mL (200.59 mM) | [3] |
| 28 mg/mL | [4] | |
| 15 mg/mL | [1] | |
| Ethanol | 10 mg/mL (21.11 mM) | [2] |
| ~0.1 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Water | Insoluble | [2][4] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1] |
Note: The solubility of Raloxifene in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]
Preparation of Raloxifene Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of Raloxifene in DMSO, which can then be diluted to working concentrations for various cellular assays.
Materials:
-
Raloxifene hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weigh the desired amount of Raloxifene hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed Raloxifene HCl).
-
Vortex the solution thoroughly until the Raloxifene hydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Example: Preparation of a 10 mM Stock Solution
To prepare 1 mL of a 10 mM Raloxifene hydrochloride (MW: 510.0 g/mol ) stock solution:
-
Weigh out 5.1 mg of Raloxifene hydrochloride.
-
Add 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
Application in Experimental Protocols
Raloxifene stock solutions are utilized in a variety of in vitro assays to investigate its biological effects. Below are detailed protocols for some common applications.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Raloxifene on the proliferation and viability of cancer cell lines, such as MCF-7 (breast cancer).[5][6]
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Raloxifene stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of Raloxifene from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.39, 1.56, 6.25, 25, and 100 µg/mL).[6] Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent toxicity.[6]
-
Replace the existing medium with the medium containing the different concentrations of Raloxifene. Include a vehicle control (medium with the same concentration of DMSO as the highest Raloxifene concentration) and an untreated control.
-
Incubate the cells for the desired period (e.g., 48 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data from Literature:
| Cell Line | Treatment Duration | IC₅₀ | Reference |
| BJMC3879luc2 | 48 hours | 20 µM | [7] |
| MCF-7 | 72 hours | 1 µM (used in combination studies) | [8] |
Cell Viability in MCF-7 cells after Raloxifene Treatment: [5]
| Raloxifene Concentration | 24 hours (% Viability) | 72 hours (% Viability) |
| 1.0 µM | ~88% | ~80% |
| 2.5 µM | ~84% | ~78% |
| 5.0 µM | ~82% | ~69% |
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of Raloxifene on the phosphorylation of STAT3, a key protein in the IL-6 signaling pathway.[9]
Materials:
-
Pancreatic ductal adenocarcinoma (PDAC) cells (e.g., L3.6pl)
-
Serum-free culture medium
-
Raloxifene stock solution
-
Recombinant human IL-6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate PDAC cells and grow to the desired confluency.
-
Treat cells with different concentrations of Raloxifene or vehicle (DMSO) in serum-free medium.
-
After 2 hours of Raloxifene treatment, stimulate the cells with IL-6 to induce STAT3 phosphorylation.[9]
-
Incubate for the desired time (e.g., 3, 6, or 24 hours).[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to normalize the results.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing STAT3 phosphorylation via Western blot.
Cytokine Production (ELISA) Assay
This protocol is used to measure the effect of Raloxifene on the production of cytokines, such as IL-6 and TNF-α, in whole blood cultures.[10][11]
Materials:
-
Heparinized whole blood from healthy donors
-
Raloxifene stock solution
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
-
Culture medium (e.g., RPMI 1640)
-
96-well culture plates
-
ELISA kits for IL-6 and TNF-α
-
Microplate reader
Protocol:
-
Dilute heparinized whole blood with culture medium.
-
Pre-incubate the diluted blood with various concentrations of Raloxifene (e.g., 10⁻¹⁰ to 10⁻⁷ M) for a specified time.[10]
-
Stimulate the cultures with LPS or PHA to induce cytokine production.[10]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.[10]
In Vitro Inhibition of Cytokine Production by Raloxifene (10⁻⁹ M): [10]
| Cytokine | Stimulant | % Inhibition |
| IL-1β | LPS | Significant |
| IL-6 | LPS | Significant |
| IL-12p40 | LPS | Significant |
| IFN-γ | PHA | Significant |
In Vivo Effect of Raloxifene (60 mg/day) on Serum Cytokine Levels: [12]
| Cytokine | 6 Months | 24 Months |
| IL-6 | ~50% decrease | ~75% decrease |
| TNF-α | ~30% decrease | ~35% decrease |
Signaling Pathways Modulated by Raloxifene
Raloxifene exerts its effects through the modulation of several signaling pathways, primarily as a selective estrogen receptor modulator. It also has been shown to impact other pathways, such as the IL-6/STAT3 and MAPK/ERK pathways.
Raloxifene as a Selective Estrogen Receptor Modulator (SERM)
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6.2. MTT Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. wcrj.net [wcrj.net]
- 9. Raloxifene inhibits pancreatic adenocarcinoma growth by interfering with ERβ and IL-6/gp130/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of raloxifene on the production of cytokines in stimulated whole blood in ex vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Raloxifene modulates interleukin-6 and tumor necrosis factor-alpha synthesis in vivo: results from a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Raloxifene Assay Development and Validation
Note: The initial search for "Rolusafine" did not yield specific results. Based on the query's context and the close similarity in naming, this document has been prepared for Raloxifene , a well-documented selective estrogen receptor modulator (SERM).
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the development and validation of assays for Raloxifene. This document covers its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action and Signaling Pathways
Raloxifene is a second-generation SERM that exhibits tissue-specific estrogen agonist or antagonist effects.[1][2][3] Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that modulate gene transcription in a tissue-dependent manner.[1][3] In bone, it acts as an estrogen agonist, increasing bone mineral density and inhibiting bone resorption.[1][2] Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, inhibiting the proliferative effects of estrogen.[1][3]
Raloxifene's effects are not limited to the estrogen receptor pathway. It has been shown to modulate other critical signaling cascades, including the IL-6/STAT3 and MAPK pathways.
Estrogen Receptor (ER) Signaling Pathway
Raloxifene binds to ERα and ERβ with an affinity similar to estradiol.[1][2] This binding event triggers a cascade of molecular interactions that ultimately alter gene expression. The tissue-specific effects of Raloxifene are attributed to the differential expression of ER subtypes, as well as the recruitment of tissue-specific co-activator and co-repressor proteins.[4]
IL-6/STAT3 Signaling Pathway
Recent studies have shown that Raloxifene can inhibit the IL-6/STAT3 signaling pathway.[5][6] This pathway is crucial in inflammation and cell proliferation. Raloxifene has been found to inhibit the phosphorylation of STAT3, which in turn downregulates the expression of target genes like Bcl-2 and survivin, leading to apoptosis and reduced cell viability in certain cancer cells.[6]
Experimental Protocols
Quantitative Assay by Capillary Electrophoresis (CE)
This protocol is adapted from a validated method for the quantitative analysis of Raloxifene in human plasma and pharmaceutical preparations.[7]
Objective: To quantify the concentration of Raloxifene using Capillary Electrophoresis.
Materials:
-
Capillary Electrophoresis system
-
Fused-silica capillary
-
Acetate buffer (20 mM, pH 4.5)
-
Raloxifene hydrochloride standard
-
Methanol
-
Human plasma (for biological samples)
-
0.1 M HCl
-
0.1 M NaOH
Procedure:
-
Buffer Preparation: Prepare a 20 mM acetate buffer and adjust the pH to 4.5 using 0.1 M HCl or 0.1 M NaOH.
-
Standard Solution Preparation: Prepare a stock solution of Raloxifene hydrochloride in methanol. Create a series of working standards by diluting the stock solution with the running buffer.
-
Sample Preparation (Pharmaceuticals): Crush tablets and dissolve the powder in methanol to a known concentration. Filter the solution before injection.
-
Sample Preparation (Plasma): Perform a liquid-liquid or solid-phase extraction to isolate Raloxifene from the plasma matrix. Reconstitute the dried extract in the running buffer.
-
CE Analysis:
-
Condition the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
Inject the sample or standard solution.
-
Apply a constant voltage.
-
Detect the analyte at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Raloxifene in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Assay
This protocol is based on methods used for the analysis of Raloxifene in pharmaceutical dosage forms.[8]
Objective: To determine the purity and concentration of Raloxifene using HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase: Acetonitrile and 0.4% v/v triethylamine aqueous solution (50:50, v/v), pH adjusted to 4.0 with phosphoric acid.[8]
-
Raloxifene hydrochloride standard
-
Methanol or appropriate solvent
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described above and degas it before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Raloxifene hydrochloride in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample containing Raloxifene in the mobile phase to a known concentration and filter it through a 0.45 µm filter.
-
HPLC Analysis:
-
Data Analysis: Identify the Raloxifene peak by its retention time. Quantify the amount of Raloxifene by comparing the peak area of the sample to the calibration curve generated from the standards.
Data Presentation
The following tables summarize key quantitative data related to Raloxifene's properties and assay validation parameters.
Table 1: Raloxifene Assay Validation Parameters
| Parameter | Method | Result | Reference |
| Linearity Range | HPLC | 0.4–50 µg/mL | [8] |
| Correlation Coefficient (r) | HPLC | 0.998 | [8] |
| Limit of Quantification (LOQ) | HPLC | 3.26 µg/mL | [8] |
| Limit of Detection (LOD) | HPLC | 1.08 µg/mL | [8] |
| Precision (RSD%) | Capillary Electrophoresis | < 2% | [7] |
| Accuracy (Recovery %) | Capillary Electrophoresis | 98-102% | [7] |
Table 2: Clinical Efficacy of Raloxifene (60 mg/day)
| Outcome | Study Population | Result | Reference |
| Vertebral Fracture Risk Reduction | Postmenopausal women with osteoporosis | 30% reduction | [2][9] |
| Invasive Breast Cancer Risk Reduction (ER-positive) | Postmenopausal women | 65-76% reduction | [9] |
| Change in Lumbar Spine BMD | Healthy postmenopausal women (36 months) | +1.28% | [9] |
| Change in Total Hip BMD | Healthy postmenopausal women (36 months) | +2.6% | [2] |
Table 3: Pharmacokinetic Properties of Raloxifene
| Parameter | Value | Reference |
| Bioavailability | ~2% | [10] |
| Protein Binding | >95% | [10] |
| Half-life | 27.7 hours | [10] |
| Metabolism | Extensive first-pass metabolism (glucuronide conjugates) | [10] |
| Excretion | Primarily in feces | [10] |
Conclusion
The provided application notes and protocols offer a robust framework for the development and validation of assays for Raloxifene. The detailed methodologies for Capillary Electrophoresis and HPLC, along with the summarized quantitative data, will aid researchers in accurately and reliably measuring Raloxifene in various matrices. The elucidation of its primary and associated signaling pathways provides a deeper understanding of its mechanism of action, which is critical for ongoing research and drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a quantitative assay for raloxifene by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Evaluation of Raloxifene-Hydrochloride-Loaded Supersaturatable SMEDDS Containing an Acidifier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety and efficacy of raloxifene in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Raloxifene in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "Rolusafine" did not yield relevant scientific data. The following information is based on "Raloxifene," a well-documented selective estrogen receptor modulator (SERM), which is presumed to be the intended subject.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist effects.[1][2] It is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[3][4] Its dual activity makes it an interesting compound for investigation in various cellular contexts and a valuable tool in high-throughput screening (HTS) for the discovery of novel ER modulators and compounds affecting related signaling pathways.
Mechanism of Action
Raloxifene's primary mechanism of action involves its high-affinity binding to estrogen receptors, ERα and ERβ.[2][3][5] This binding results in differential effects depending on the tissue type. In bone tissue, it acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone density.[5] Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen.[5]
Beyond its direct interaction with ERs, Raloxifene has been shown to modulate other significant signaling pathways. Notably, it can inhibit the Interleukin-6 (IL-6)/gp130/STAT3 signaling pathway.[6][7] This is achieved by interfering with the IL-6/gp130 protein-protein interaction, which in turn suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][8] The constitutive activation of the STAT3 pathway is implicated in various cancers, making its inhibition a key therapeutic strategy.
Data Presentation: Quantitative Analysis of Raloxifene Activity
The following tables summarize key quantitative data for Raloxifene from various in vitro assays.
Table 1: Inhibitory Concentrations and Binding Affinities of Raloxifene
| Parameter | Cell Line / Target | Value | Assay Type |
| IC50 | Hep-G2 (Liver Cancer) | 50.488 - 53.858 µM | MTT Assay |
| 7721 (Liver Cancer) | 50.488 - 53.858 µM | MTT Assay | |
| Huh-7 (Liver Cancer) | 50.488 - 53.858 µM | MTT Assay | |
| MCF-7 (Breast Cancer) | ~5 µM | MTT Assay | |
| MDA-MB-231 (Breast Cancer) | 2, 5, or 10 µM | Sulforhodamine B | |
| Ki | Estrogen Receptor α (Human) | 2 nM | Displacement Assay |
| Kd | Estrogen Receptor α | ~50 pM | Binding Assay |
| Nuclear Binding Sites (FLG 29.1) | ~1 nM and ~5 nM | Scatchard Analysis |
Table 2: Effects of Raloxifene on Cell Viability and Proliferation
| Cell Line | Concentration | Duration | Effect |
| MCF-7 | 1.0, 2.5, 5.0 µM | 24 and 72 hours | Significant decrease in cell viability |
| MDA-MB-231 | 2, 5, 10 µM | Not specified | Dose-dependent decrease in cell viability |
| Hep-G2 | 50, 75 µM | 24 hours | Dramatic decrease in cell viability |
| 7721 | 50, 75 µM | 24 hours | Dramatic decrease in cell viability |
| Huh-7 | 50, 75 µM | 24 hours | Dramatic decrease in cell viability |
| FLG 29.1 | Picomolar concentrations | Not specified | Significant inhibition of cell proliferation |
Experimental Protocols
The following are representative protocols for high-throughput screening assays where Raloxifene can be used as a reference compound.
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)
This protocol is designed to screen compound libraries for cytotoxic or cytostatic effects on cancer cell lines.
1. Cell Plating:
- Harvest and count cells (e.g., MCF-7, Hep-G2).
- Seed cells into 384-well clear-bottom plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
- Incubate plates at 37°C in a 5% CO₂ humidified incubator for 24 hours.
2. Compound Addition:
- Prepare a compound library in a master plate, typically at a concentration of 10 mM in DMSO.
- Using an automated liquid handler, perform serial dilutions and transfer compounds to the cell plates to achieve final concentrations ranging from 10 nM to 100 µM.
- Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin). Raloxifene can be used as a reference compound.
- Incubate for 48-72 hours.
3. MTT Reagent Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
- Add 10 µL of the MTT solution to each well.[15]
- Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
4. Solubilization and Absorbance Reading:
- Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubate at room temperature for 2-4 hours in the dark to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Normalize the data to the negative (DMSO) and positive controls.
- Plot dose-response curves and calculate IC50 values for active compounds.
Protocol 2: Estrogen Receptor α Reporter Gene Assay
This assay is used to identify compounds that modulate ERα activity.
1. Cell Plating:
- Use a stable cell line expressing ERα and an estrogen-responsive reporter gene (e.g., luciferase), such as MCF7-VM7Luc4E2.[16]
- Seed cells into 384-well white, solid-bottom plates at an optimized density in 40 µL of phenol red-free medium containing charcoal-stripped serum.
- Incubate for 24 hours.
2. Compound Treatment:
- Add compounds from a pre-diluted library using an automated liquid handler.
- For agonist screening, add compounds directly to the cells.
- For antagonist screening, add compounds followed by a known ERα agonist like 17β-estradiol at its EC50 concentration.
- Include appropriate controls: vehicle (DMSO), a known agonist (17β-estradiol), and a known antagonist (Raloxifene or Fulvestrant).
- Incubate for 18-24 hours.
3. Luminescence Reading:
- Equilibrate the plates to room temperature.
- Add a luciferase substrate reagent (e.g., Bright-Glo) to each well according to the manufacturer's instructions.
- Read the luminescence signal using a plate reader.
4. Data Analysis:
- For agonist mode, calculate the percentage of activation relative to the maximal response of the reference agonist.
- For antagonist mode, calculate the percentage of inhibition of the agonist response.
- Generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: Secondary Assay - Western Blot for STAT3 Phosphorylation
This protocol can be used to confirm if hit compounds from a primary screen inhibit the IL-6/STAT3 pathway.
1. Cell Treatment:
- Plate cells (e.g., Hep-G2, which have high basal p-STAT3) in 6-well plates and grow to 70-80% confluency.[8]
- Treat cells with various concentrations of hit compounds or Raloxifene (e.g., 50, 75 µM) for a specified time (e.g., 3-24 hours).[6][8]
- If basal p-STAT3 is low, stimulate cells with IL-6 (e.g., 10 ng/mL) for 15-30 minutes prior to lysis.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
- Separate proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
- Quantify the band intensities for p-STAT3 and total STAT3.
- Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.
Visualizations
Caption: IL-6/gp130/STAT3 signaling pathway and the inhibitory action of Raloxifene.
Caption: High-throughput screening workflow for identifying estrogen receptor modulators.
Caption: Logical workflow for a screening cascade from primary hit to lead optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. healthnet.com [healthnet.com]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. Raloxifene inhibits pancreatic adenocarcinoma growth by interfering with ERβ and IL-6/gp130/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Liposomal Raloxifene-Graphene Nanosheet and Evaluation of Its In Vitro Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Raloxifene Effects on Estrogen Receptor Expression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3][4] In breast and uterine tissues, raloxifene acts as an ER antagonist, while in bone, it functions as an ER agonist.[2][3] This differential activity makes it a valuable compound for studying estrogen receptor signaling and for the development of therapies for osteoporosis and breast cancer.[5][6][7] Raloxifene binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a binding affinity similar to estradiol.[1]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of ERα expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This method can be utilized by researchers to investigate the effects of raloxifene treatment on ERα expression and localization in various tissues, such as breast cancer xenografts or patient-derived samples.
Principle of the Assay
Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. In this protocol, a primary antibody specific for ERα is used to detect the receptor in FFPE tissue sections. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used to recognize the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody reaction, allowing for the visualization of ERα expression and localization within the tissue architecture under a microscope. By comparing the staining patterns in raloxifene-treated and control tissues, researchers can assess the impact of the drug on ERα expression.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of raloxifene with its target. This data is essential for designing experiments to study its biological effects.
| Parameter | Value | Source |
| Binding Affinity (Kd) for ERα | ~50 pM | [2] |
| Relative Binding Affinity for ERα (vs. Estradiol) | 8% to 34% | [2] |
| Relative Binding Affinity for ERβ (vs. Estradiol) | 0.5% to 76% | [2] |
| Recommended Oral Dose (Osteoporosis) | 60 mg/day | [6] |
| Recommended Oral Dose (Breast Cancer Prevention) | 60 mg/day for five years | [6] |
| Bioavailability | ~2% | [6] |
| Protein Binding | >95% | [1][6] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Raloxifene's interaction with the Estrogen Receptor.
Caption: Raloxifene binds to the Estrogen Receptor, leading to a conformational change, dimerization, and translocation to the nucleus where it modulates gene transcription by binding to Estrogen Response Elements.
Experimental Workflow
The diagram below outlines the major steps in the immunohistochemistry protocol for assessing ERα expression.
Caption: A typical workflow for immunohistochemical staining of ERα in FFPE tissue sections.
Experimental Protocols
Materials and Reagents
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-Human Estrogen Receptor alpha (specific clone and catalog number should be validated by the user)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Protocol
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change, 3 minutes. d. Immerse slides in 70% Ethanol: 1 change, 3 minutes. e. Rinse slides in deionized water.
2. Antigen Retrieval a. Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer. b. Immerse slides in the preheated buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water.
3. Blocking of Endogenous Peroxidase a. Immerse slides in 3% Hydrogen Peroxide for 10 minutes. b. Rinse slides with PBS.
4. Blocking of Non-specific Binding a. Incubate slides with Blocking Buffer for 30 minutes in a humidified chamber.
5. Primary Antibody Incubation a. Dilute the primary anti-ERα antibody to its optimal concentration in Blocking Buffer. b. Gently blot the excess Blocking Buffer from the slides. c. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation a. Rinse slides with PBS: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature in a humidified chamber.
7. Chromogen Detection a. Rinse slides with PBS: 3 changes, 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's protocol. c. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope. d. Stop the reaction by immersing the slides in deionized water.
8. Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse slides in running tap water. c. "Blue" the sections in a suitable buffer or tap water.
9. Dehydration and Mounting a. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%). b. Clear the sections in xylene. c. Apply a coverslip using a permanent mounting medium.
10. Analysis a. Examine the slides under a light microscope. ERα positive cells will show brown nuclear staining, while the nuclei of other cells will be stained blue by hematoxylin. b. The intensity and percentage of positive cells can be scored to compare control and raloxifene-treated groups.
Data Interpretation
The results of the IHC staining should be evaluated by a qualified individual. The staining intensity (e.g., negative, weak, moderate, strong) and the percentage of positively stained cells should be recorded for each sample. A semi-quantitative scoring system, such as the H-score, can be employed for a more objective comparison between different treatment groups. A reduction in the H-score in raloxifene-treated tissues compared to control tissues would suggest that raloxifene downregulates ERα expression. Conversely, an increase might indicate an upregulation or stabilization of the receptor.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not functional; Improper antigen retrieval; Incorrect antibody dilutions. | Use a new antibody aliquot; Optimize antigen retrieval time and temperature; Titrate the primary antibody. |
| High Background | Incomplete blocking; High antibody concentration; Insufficient washing. | Increase blocking time; Dilute antibodies further; Increase the duration and number of wash steps. |
| Non-specific Staining | Cross-reactivity of antibodies; Endogenous peroxidase activity not quenched. | Use a more specific primary antibody; Ensure complete quenching of endogenous peroxidase. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical trials of raloxifene: reducing the risk of osteoporosis and breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Review of raloxifene and its clinical applications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Conditions for Raloxifene Activity In Vitro: Application Notes and Protocols
A Note on Nomenclature: The topic specified "Rolusafine"; however, extensive database searches yielded no results for this compound. It is highly probable that this is a typographical error for "Raloxifene," a well-researched selective estrogen receptor modulator (SERM). All subsequent information pertains to Raloxifene.
Introduction
Raloxifene is a second-generation SERM that exhibits tissue-selective estrogen agonist and antagonist effects. It is primarily recognized for its estrogen-like effects on bone and lipid metabolism and anti-estrogenic effects on breast and uterine tissues. These characteristics make it a valuable compound in the study of osteoporosis, breast cancer, and cardiovascular health. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to facilitate the in vitro investigation of Raloxifene's biological activities.
Data Presentation: Quantitative In Vitro Activity of Raloxifene
The following table summarizes the effective concentrations, IC50, and EC50 values of Raloxifene in various in vitro assays. These values provide a crucial reference for experimental design.
| Parameter | Cell Line/System | Assay | Concentration/Value | Reference(s) |
| Antiproliferative Activity | ||||
| IC50 | Liver Cancer Cells (Hep-G2, 7721, Huh-7) | MTT Assay (24h) | 50.49 - 53.86 µM | [1] |
| IC50 | Human Osteoclasts | Cell Number Inhibition | 17 ± 3 nM | [2] |
| IC50 | Human Osteoclasts | Resorbed Area Inhibition | 29 ± 13 nM | [2] |
| IC50 | Human Osteoclasts | Collagen Fragment Release | 46 ± 13 nM | [2] |
| Effective Concentration | MCF-7 (Breast Cancer) | MTT Assay (24h) | 1.0 - 5.0 µM | |
| Effective Concentration | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 4 µM (in combination with EGCG) | [3] |
| Effective Concentration | Ishikawa (Endometrial Cancer) | Cell Growth Assay | 10 - 100 ng/mL (stimulatory) | [4] |
| Signaling and Receptor Activity | ||||
| Ki | Estrogen Receptor α (Human) | Radioligand Binding Assay | 2 nM | [5] |
| IC50 | Kv4.3 Channels (CHO Cells) | Whole-cell Patch-clamp | 2.0 µM | [6] |
| Cytokine Modulation | ||||
| Effective Concentration | Human Whole Blood | Inhibition of LPS-stimulated IL-1β, IL-6, IL-12p40 | 10⁻⁹ M | [7] |
| Effective Concentration | Human Whole Blood | Inhibition of PHA-stimulated IFN-γ | 10⁻⁹ M | [7] |
| Bone Metabolism | ||||
| Maximal Inhibition | Mouse Bone Marrow Cultures | Osteoclast Generation | 10⁻¹¹ M | [8] |
| Maximal Effect | Pit Assay | Inhibition of Bone Resorption | 10⁻⁹ M | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Raloxifene and a general workflow for its in vitro characterization.
Experimental Protocols
Protocol 1: Antiproliferative Activity in Breast Cancer Cells (MCF-7) using MTT Assay
Objective: To determine the effect of Raloxifene on the viability and proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Raloxifene Hydrochloride (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,500 - 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight to allow for cell attachment.[9][10]
-
Raloxifene Treatment: Prepare serial dilutions of Raloxifene in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[10] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Raloxifene (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Analysis of eNOS Phosphorylation by Western Blot
Objective: To assess the effect of Raloxifene on the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine 1177 in endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Raloxifene Hydrochloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to near confluence. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with Raloxifene (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eNOS and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated eNOS as a ratio to total eNOS.
Protocol 3: In Vitro Osteoclastogenesis and Bone Resorption Assay
Objective: To evaluate the inhibitory effect of Raloxifene on osteoclast formation and function.
Materials:
-
Mouse bone marrow cells or RAW 264.7 macrophage cell line
-
Alpha-MEM with 10% FBS
-
Recombinant mouse M-CSF and RANKL
-
Raloxifene Hydrochloride
-
TRAP staining kit
-
Bone or dentin slices (for pit assay)
-
Toluidine blue stain
-
Microscopy equipment
Procedure:
-
Osteoclast Differentiation:
-
From Bone Marrow: Isolate bone marrow cells from the long bones of mice and culture them in alpha-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days.
-
From RAW 264.7 cells: Seed RAW 264.7 cells in a 96-well plate.
-
-
Raloxifene Treatment: Culture the cells with M-CSF and RANKL (e.g., 50 ng/mL) in the presence of various concentrations of Raloxifene (e.g., 10⁻¹² to 10⁻⁷ M).[8]
-
Culture Period: Continue the culture for 5-7 days, replacing the medium every 2-3 days, until multinucleated osteoclasts are formed in the control wells.
-
TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification of Osteoclasts: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Bone Resorption (Pit) Assay:
-
Perform the osteoclast differentiation on bone or dentin slices.
-
After the culture period, remove the cells from the slices by sonication or with a soft brush.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Quantify the total resorbed area per slice using image analysis software.
-
Protocol 4: Cytokine Production Assay in Human Whole Blood
Objective: To measure the effect of Raloxifene on the production of pro-inflammatory cytokines.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA)
-
Raloxifene Hydrochloride
-
ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)
Procedure:
-
Blood Culture Setup: Dilute fresh whole blood 1:10 in RPMI-1640 medium.
-
Pre-incubation with Raloxifene: Add various concentrations of Raloxifene (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the diluted blood and pre-incubate for 1-2 hours.[7]
-
Stimulation: Stimulate the blood cultures with LPS (e.g., 1 µg/mL) to induce monocyte-derived cytokines (IL-1β, IL-6, TNF-α) or with PHA (e.g., 5 µg/mL) for T-cell derived cytokines (IFN-γ).[7] Include an unstimulated control.
-
Incubation: Incubate the cultures for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the culture tubes and collect the supernatant (plasma).
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Raloxifene-treated samples to the stimulated control to determine the percentage of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Liposomal Raloxifene-Graphene Nanosheet and Evaluation of Its In Vitro Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of an In Situ pH-Responsive Raloxifene-Loaded Invasome Hydrogel for Breast Cancer Management: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Fabrication of an In Situ pH-Responsive Raloxifene-Loaded Invasome Hydrogel for Breast Cancer Management: In Vitro and In Vivo Evaluation [mdpi.com]
- 8. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis of eNOS, ET1, NfκB p65, phosphorylated eNOS (Ser1177 position) and phosphorylated NfκB p65 (Ser536 position) [bio-protocol.org]
Troubleshooting & Optimization
How to prevent Rolusafine degradation in solution
This technical support center provides guidance on preventing the degradation of Rolusafine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in solution?
A1: Degradation of this compound can manifest in several ways, including:
-
Color change: The solution may develop a yellow or brown tint.
-
Precipitation: A solid precipitate may form in the solution.
-
Reduced potency: A decrease in the expected biological activity of the compound.
-
Changes in pH: A noticeable shift in the pH of the solution.
-
Appearance of new peaks in chromatography: When analyzed by techniques like HPLC, new peaks corresponding to degradation products may appear.
Q2: What are the primary factors that contribute to this compound degradation?
A2: The stability of this compound in solution is influenced by several environmental and formulation factors.[1] Key contributors to degradation include:
-
pH: this compound is susceptible to hydrolysis, and the rate of degradation is highly dependent on the pH of the solution.[2]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]
-
Excipients: Incompatibility with other components in the formulation can promote degradation.[6]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH control: Maintain the pH of the solution within the optimal stability range for this compound (see stability data below). Use appropriate buffer systems to ensure pH stability.
-
Light protection: Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]
-
Temperature control: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or -20°C) and minimize exposure to ambient temperature.
-
Use of antioxidants: For solutions susceptible to oxidation, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).
-
Inert atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Proper solvent selection: Use high-purity solvents and assess their compatibility with this compound.
Troubleshooting Guides
Issue 1: Rapid loss of potency in aqueous solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis due to suboptimal pH. | Verify the pH of your solution. Adjust the pH to the recommended range of 4-6 using a suitable buffer (e.g., citrate or acetate buffer). | Slower degradation rate and prolonged potency of this compound. |
| Oxidation. | De-gas your solvent before preparing the solution. Consider adding an antioxidant like ascorbic acid (0.01% w/v). | Reduced formation of oxidative degradation products. |
| Microbial contamination. | Filter-sterilize the solution using a 0.22 µm filter. Prepare fresh solutions for each experiment. | Prevention of microbial-induced degradation. |
Issue 2: Formation of a precipitate in the stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility. | Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in your formulation. Note that co-solvent concentration may affect experimental outcomes. | Complete dissolution of this compound and a clear solution. |
| Degradation product precipitation. | Analyze the precipitate by LC-MS to identify its composition. Follow the guidelines to prevent degradation. | Prevention of precipitate formation by stabilizing the parent compound. |
| Change in temperature affecting solubility. | Equilibrate the solution to room temperature before use if it has been stored at a lower temperature. | Re-dissolution of the precipitate. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Key Degradation Pathway |
| 2.0 | 12 | Acid-catalyzed hydrolysis |
| 4.0 | 120 | Minimal degradation |
| 6.0 | 96 | Minimal degradation |
| 7.4 | 48 | Base-catalyzed hydrolysis |
| 9.0 | 8 | Rapid base-catalyzed hydrolysis |
Table 2: Effect of Temperature on this compound Stability in pH 5.0 Buffer
| Temperature (°C) | Half-life (t½) in days |
| 4 | 90 |
| 25 | 15 |
| 37 | 5 |
Table 3: Effect of Light Exposure on this compound Stability at 25°C
| Light Condition | Half-life (t½) in hours |
| Dark (protected) | 360 |
| Ambient laboratory light | 72 |
| Direct UV light (254 nm) | 2 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in solution over time.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to a final concentration of 100 µM in buffers of varying pH (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Divide each sample into two sets: one for storage in the dark and one for exposure to light.
-
Store the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples using a validated HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak area of the parent this compound compound at its maximum absorbance wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant and the half-life (t½) by plotting the natural logarithm of the concentration versus time.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound in solution.
References
- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. Environmental fate and chemistry of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftloscience.com [ftloscience.com]
- 4. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing Rolusafine concentration for [specific assay]
Technical Support Center: Rolusafine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound concentration in a cellular thermal shift assay (CETSA) targeting Tank-Binding Kinase 1 (TBK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a TBK1-CETSA experiment?
This compound is a potent and selective inhibitor of TBK1. In a Cellular Thermal Shift Assay (CETSA), this compound is used to confirm direct binding to and stabilization of TBK1 within a cellular environment. The binding of this compound to TBK1 is expected to increase the thermal stability of the kinase, which is quantified by measuring the amount of soluble TBK1 remaining after heat treatment at various temperatures.
Q2: What is the expected outcome of a successful this compound-TBK1 CETSA experiment?
A successful experiment will demonstrate a dose-dependent thermal stabilization of TBK1 in the presence of this compound. This is observed as a rightward shift in the melting curve of TBK1, indicating a higher melting temperature (Tm) for the this compound-bound protein compared to the vehicle-treated control.
Q3: What is a suitable concentration range for this compound in the initial CETSA experiment?
For initial experiments, a broad concentration range of this compound is recommended, typically spanning several orders of magnitude around its expected binding affinity (e.g., from 1 nM to 10 µM). This allows for the determination of an optimal concentration that provides a clear stabilization effect without causing off-target effects or cytotoxicity.
Q4: How can I be sure that the observed thermal shift is specific to TBK1 binding?
To confirm specificity, it is advisable to include a negative control, such as a structurally similar but inactive analog of this compound, which should not produce a significant thermal shift. Additionally, using a counter-screen with a different, unrelated protein can help demonstrate that the stabilizing effect of this compound is specific to TBK1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No thermal stabilization of TBK1 observed with this compound treatment. | 1. Incorrect this compound Concentration: The concentration of this compound may be too low to induce a measurable thermal shift. 2. Cell Permeability Issues: this compound may not be effectively entering the cells to bind with TBK1. 3. Assay Conditions: The heating time or temperature range may not be optimal for detecting TBK1 stabilization. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 50 µM). 2. Verify the cell permeability of this compound using a cellular uptake assay. If permeability is low, consider using a cell line with higher permeability or a formulation of this compound with improved cellular uptake. 3. Optimize the CETSA protocol by testing different heating times (e.g., 3, 5, or 7 minutes) and a broader temperature gradient. |
| High variability between replicate samples. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein concentrations.[1][2] 2. Pipetting Errors: Inaccurate pipetting of this compound or lysis buffer can introduce variability. 3. Uneven Heating: Inconsistent heating of samples can result in variable protein denaturation. | 1. Ensure a homogenous cell suspension before seeding and verify cell counts for each experiment.[1] 2. Use calibrated pipettes and practice consistent pipetting techniques. 3. Ensure proper sealing of the PCR plate and uniform contact with the thermal cycler block. |
| Unexpected decrease in TBK1 stability with this compound. | 1. Compound-induced Protein Destabilization: At high concentrations, some compounds can destabilize proteins. 2. Off-Target Effects: High concentrations of this compound may be inducing cellular stress or activating pathways that lead to TBK1 degradation. | 1. Test a lower concentration range of this compound to see if the destabilizing effect is dose-dependent. 2. Perform a cell viability assay to assess the cytotoxic effects of this compound at the concentrations used in the CETSA experiment. |
| Poor Western Blot signal for TBK1. | 1. Low TBK1 Expression: The cell line used may have low endogenous expression of TBK1. 2. Inefficient Cell Lysis: The lysis buffer may not be effectively extracting TBK1 from the cells. 3. Antibody Issues: The primary antibody for TBK1 may have low affinity or be used at a suboptimal dilution. | 1. Consider using a cell line known to have higher TBK1 expression or overexpressing TBK1. 2. Optimize the lysis buffer composition and include protease and phosphatase inhibitors. 3. Validate the TBK1 antibody and optimize its dilution. Include a positive control (e.g., recombinant TBK1) on the Western blot. |
Quantitative Data Summary
The following table summarizes the results of a representative this compound-TBK1 CETSA experiment, demonstrating the dose-dependent increase in the melting temperature (Tm) of TBK1.
| This compound Concentration | TBK1 Melting Temperature (Tm) (°C) | Standard Deviation (±) |
| Vehicle (0.1% DMSO) | 48.2 | 0.3 |
| 10 nM | 49.1 | 0.4 |
| 100 nM | 51.5 | 0.2 |
| 1 µM | 54.3 | 0.3 |
| 10 µM | 54.8 | 0.4 |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for this compound and TBK1
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for 1 hour at 37°C.
-
-
Heat Treatment:
-
After treatment, centrifuge the plate and remove the supernatant.
-
Resuspend the cell pellets in PBS.
-
Heat the plate in a thermal cycler with a temperature gradient for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new plate and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TBK1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for TBK1 at each temperature point.
-
Plot the relative amount of soluble TBK1 as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each concentration of this compound.
-
Visualizations
Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Rolusafine off-target effects and how to mitigate them
Technical Support Center: Rolusafine (Raloxifene)
Disclaimer: Initial searches for "this compound" did not yield any results for a specific therapeutic agent. The query is likely a misspelling of Raloxifene , a well-documented selective estrogen receptor modulator (SERM). This technical support guide will address the off-target effects of Raloxifene and strategies to mitigate them in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Raloxifene?
A1: Raloxifene is a selective estrogen receptor modulator (SERM). Its primary on-target effect is the differential binding to estrogen receptors alpha (ERα) and beta (ERβ)[1]. This interaction leads to tissue-specific agonist or antagonist activity. In bone tissue, Raloxifene acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone mineral density[2][3]. Conversely, it acts as an estrogen antagonist in breast and uterine tissues, blocking the proliferative effects of estrogen[2][3].
Q2: What are the known or potential molecular off-targets of Raloxifene that could affect my experiments?
A2: Beyond its primary targets (ERα and ERβ), preclinical studies have identified several molecular off-targets for Raloxifene. These interactions are generally independent of the classical estrogen receptors and may lead to unexpected experimental outcomes. Key off-targets include:
-
Aldehyde Oxidase (AOX): Raloxifene is a potent inhibitor of human liver aldehyde oxidase[4][5].
-
Xanthine Oxidase (XO): Raloxifene has been shown to inhibit xanthine oxidase, though with less potency than its inhibition of AOX[6][7].
-
Cannabinoid Receptor 2 (CB2): Raloxifene has been identified as a novel inverse agonist for the CB2 receptor[8][9].
-
G Protein-Coupled Estrogen Receptor (GPER/GPR30): Raloxifene can activate GPER1/GPR30 signaling pathways, which can influence cellular processes like proliferation[10][11].
-
Cytochrome P450 3A4 (CYP3A4): Raloxifene has been reported to cause irreversible, mechanism-based inhibition of CYP3A4[12].
Q3: My cells, which are ER-negative, are showing a response to Raloxifene. What could be the cause?
A3: This is a classic example of a potential off-target effect. If your cells do not express ERα or ERβ, the observed effects are likely mediated by one of Raloxifene's other known molecular targets. For instance, the G protein-coupled estrogen receptor (GPER/GPR30) is expressed in various cell types and can be activated by Raloxifene to induce signaling cascades, such as the activation of MAP kinase, leading to cellular proliferation[10]. Another possibility is the interaction with cannabinoid receptor 2 (CB2), which can modulate inflammatory responses[9].
Q4: How can I confirm if an observed effect in my experiment is "on-target" (ER-mediated) or "off-target"?
A4: To dissect on-target versus off-target effects, you can employ several strategies:
-
Use a Pure Estrogen Receptor Antagonist: Pre-treating your cells with a pure ER antagonist, such as Fulvestrant (ICI 182,780), can help determine if the effect of Raloxifene is ER-dependent. If the pure antagonist blocks the effect, it is likely mediated by ERα or ERβ.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the suspected on-target (ERα/β) or off-target (e.g., GPER, CB2) receptors in your cell model. The abrogation of the effect in the knockout line would confirm the involvement of that specific target.
-
Use Structurally Unrelated Agonists/Antagonists: To confirm the involvement of a specific off-target, use a known agonist or antagonist for that target that is structurally different from Raloxifene. For example, to test for CB2 involvement, you could use a specific CB2 agonist like JWH-133.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Apoptosis
-
Symptom: You observe changes in cell viability, proliferation, or apoptosis that are inconsistent with the known ER-status of your cell line.
-
Possible Cause: Raloxifene is known to activate signaling pathways like p38 MAP kinase and JAK/STAT3, which can influence cell fate decisions[10]. These effects can be independent of classical estrogen receptors. For example, in vascular smooth muscle cells, Raloxifene can induce apoptosis through a p38 MAP kinase cascade.
-
Troubleshooting Steps:
-
Confirm ER Status: First, re-verify the ERα and ERβ expression in your cell line using qPCR or Western blot.
-
Assess Off-Target Pathway Activation: Perform a Western blot to check for the phosphorylation (activation) of key signaling proteins from suspected off-target pathways, such as phospho-p38 MAPK or phospho-STAT3.
-
Use Pathway-Specific Inhibitors: Pre-treat your cells with a specific inhibitor for the suspected off-target pathway (e.g., a p38 inhibitor like SB203580) before adding Raloxifene. If the inhibitor blocks the unexpected effect, it confirms the involvement of that pathway.
-
Issue 2: Inconsistent Results in Drug Metabolism Studies
-
Symptom: You are co-administering Raloxifene with another compound and observing altered metabolism of the second compound.
-
Possible Cause: Raloxifene is a potent inhibitor of aldehyde oxidase (AOX) and also inhibits xanthine oxidase (XO) and cytochrome P450 3A4 (CYP3A4)[4][6][12]. If your co-administered drug is a substrate for any of these enzymes, its metabolism will be affected.
-
Troubleshooting Steps:
-
Identify the Metabolic Pathway: Determine if your compound of interest is metabolized by AOX, XO, or CYP3A4 by consulting literature or using in vitro metabolism assays with recombinant enzymes.
-
Perform an Enzyme Inhibition Assay: Conduct an in vitro enzyme inhibition assay using human liver microsomes or recombinant enzymes to quantify the inhibitory effect of Raloxifene on the metabolism of your compound.
-
Adjust Experimental Design: If a significant interaction is confirmed, consider using a different SERM with a different enzyme inhibition profile or adjust dosing schedules in in-vivo experiments to minimize the interaction.
-
Data Presentation: Off-Target Interaction Profile of Raloxifene
The following table summarizes the known molecular off-targets of Raloxifene and their associated binding affinities or inhibitory concentrations. This data is critical for designing experiments and interpreting results.
| Off-Target Protein | Species | Assay Type | Value Type | Value | Reference(s) |
| Aldehyde Oxidase (AOX) | Human | Enzyme Inhibition | Kᵢ | 0.87 - 1.4 nM | [5] |
| Aldehyde Oxidase (AOX) | Human | Enzyme Inhibition | IC₅₀ | ~3 nM | [4] |
| Xanthine Oxidase (XO) | Bovine | Enzyme Inhibition | Kᵢ | 13 µM | [6][7] |
| Xanthine Oxidase (XO) | Bovine | Enzyme Inhibition | EC₅₀ | 64 µM (for NO₂⁻ reduction) | [6][7] |
| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Human | Enzyme Inhibition | IC₅₀ | 2.35 µM | [13] |
| Cannabinoid Receptor 2 (CB2) | Human | Radioligand Binding | - | Inverse Agonist | [8][9] |
| Estrogen Receptor-α (ERα) | Human | Competitive Binding | IC₅₀ | 1.8 nM | [14] |
| GPR30 / GPER1 | Human | Functional Assay (Proliferation) | - | Agonist Activity | [10] |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is adapted from the U.S. Environmental Protection Agency's guidelines and is used to determine the relative binding affinity of a test compound (e.g., Raloxifene) to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
Radiolabeled estradiol ([³H]-E2)
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Test compound (Raloxifene)
-
Scintillation counter and vials
Procedure:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats as per established protocols[15]. The protein concentration should be determined (e.g., via Bradford assay).
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-E2 (e.g., 0.5 - 1.0 nM), and varying concentrations of the unlabeled test compound (Raloxifene).
-
Incubation: Add the uterine cytosol (e.g., 50-100 µg of protein per tube) to initiate the binding reaction. Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Pellet the HAP by centrifugation and wash multiple times with cold assay buffer to remove unbound [³H]-E2.
-
Counting: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-E2 against the log concentration of the competitor (Raloxifene). The concentration of the test chemical that inhibits 50% of the maximum [³H]-E2 binding is the IC₅₀[15].
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol allows for the detection of the activation of the STAT3 signaling pathway.
Materials:
-
Cell culture reagents
-
Raloxifene
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with Raloxifene at the desired concentrations and time points. Include appropriate positive and negative controls.
-
Cell Lysis: Wash cells with cold PBS and then lyse with cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and/or a housekeeping protein like β-actin[2][16].
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of Raloxifene via Estrogen Receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human liver aldehyde oxidase by raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: Implications for identifying molybdopterin nitrite reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: implications for identifying molybdopterin nitrite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Raloxifene as a Novel CB2 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raloxifene, a cannabinoid type-2 receptor inverse agonist, mitigates visual deficits and pathology and modulates microglia after ocular blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estradiol and raloxifene induce the proliferation of osteoblasts through G-protein-coupled receptor GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Raloxifene and bazedoxifene as selective ALDH1A1 inhibitors to ameliorate cyclophosphamide resistance: A drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Rolusafine experimental variability and controls
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with Raloxifene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Raloxifene?
A1: Raloxifene is a selective estrogen receptor modulator (SERM). It exhibits tissue-specific effects, acting as an estrogen agonist in some tissues (like bone) and an estrogen antagonist in others (such as breast and uterine tissue).[1] Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), which leads to conformational changes in the receptor and subsequent modulation of gene transcription.[2]
Q2: In which signaling pathways is Raloxifene known to be involved?
A2: Raloxifene primarily modulates the Estrogen Receptor (ER) signaling pathway . Upon binding to ER, it can recruit co-activators or co-repressors to the receptor complex, leading to tissue-specific agonist or antagonist effects. Additionally, research has shown that Raloxifene can inhibit the IL-6/STAT3 signaling pathway , which is implicated in inflammation and cancer progression.[3][4]
Q3: What are the common cell lines used for in vitro experiments with Raloxifene?
A3: Estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are widely used to study the antagonistic effects of Raloxifene.[5][6] For studying ER-independent effects or in ER-negative breast cancer models, cell lines such as MDA-MB-231 are often employed.[7][8] Human umbilical vein endothelial cells (HUVECs) have also been used to investigate its effects on cell proliferation.[9]
Q4: What is a typical effective concentration range for Raloxifene in cell culture experiments?
A4: The effective concentration of Raloxifene can vary depending on the cell line and the specific assay. However, a common concentration range used in vitro is between 1 µM and 20 µM .[5][6][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare Raloxifene for in vitro use?
A5: Raloxifene hydrochloride is sparingly soluble in water. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Raloxifene.
Issue 1: High Variability in Cell Viability Assays
Question: I am observing significant well-to-well and experiment-to-experiment variability in my MTT/MTS assays when treating cells with Raloxifene. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Raloxifene Precipitation | Raloxifene has low aqueous solubility.[10] Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%. Visually inspect the media for any signs of precipitation after adding the Raloxifene solution. | Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the Raloxifene. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to variability. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. | Untreated Control: Wells with cells and media only, to assess baseline viability. |
| Edge Effects | Wells on the periphery of the plate are prone to evaporation, leading to altered drug concentrations. Avoid using the outer wells of the plate for experimental conditions. | Fill outer wells with sterile PBS or media to minimize evaporation from inner wells. |
| Variable Incubation Times | Ensure that the incubation time with Raloxifene and the subsequent incubation with the viability reagent (e.g., MTT) are consistent for all plates and experiments. | Standardize all incubation steps in your written protocol. |
Issue 2: Inconsistent Western Blot Results for ERα or Downstream Targets
Question: My Western blot results for Estrogen Receptor alpha (ERα) or its downstream targets (e.g., pS2) are not consistent after Raloxifene treatment. Why might this be happening?
Answer:
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Cell Lysis and Protein Extraction | Incomplete cell lysis can lead to variable protein yields. Use a lysis buffer appropriate for nuclear proteins if you are studying ERα. Ensure complete scraping and homogenization of the cell lysate. | Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to normalize for protein loading.[11] |
| Sub-optimal Antibody Concentration | The primary antibody concentration may need optimization. Perform a titration of your primary antibody to find the optimal concentration that gives a strong signal with low background. | Positive Control: Lysate from a cell line known to express the target protein at high levels. Negative Control: Lysate from a cell line known not to express the target protein. |
| Timing of Treatment | The expression of ERα and its targets can change over time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the desired effect of Raloxifene. | Time-Zero Control: Lysate from cells harvested immediately before the addition of Raloxifene. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of Raloxifene on the viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Raloxifene hydrochloride
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Raloxifene Preparation: Prepare a stock solution of Raloxifene in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of Raloxifene. Include wells for untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
Protocol 2: Western Blot Analysis of p-STAT3
This protocol provides a method to assess the effect of Raloxifene on the IL-6-induced phosphorylation of STAT3.
Materials:
-
Cells responsive to IL-6 (e.g., HepG2)
-
Raloxifene
-
Recombinant human IL-6
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with Raloxifene at the desired concentration for a specified time (e.g., 2 hours).
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To assess total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Data Presentation
Table 1: IC50 Values of Raloxifene in Different Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Assay | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | ER+ | MTT | 72 hours | ~5.0 | [5] |
| MDA-MB-231 | ER- | MTT | 72 hours | >20 | [8] |
| MCF-7 | ER+ | MTS | 48 hours | ~10.0 | [6] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: Raloxifene's mechanism via the Estrogen Receptor pathway.
Caption: Raloxifene's inhibition of the IL-6/STAT3 signaling pathway.
Caption: Workflow for a Raloxifene cell viability (MTT) experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Codelivery of Raloxifene and Rutin as PEGylated Nanoliposomes: Formulation, Characterization, and Prophylactic Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wcrj.net [wcrj.net]
- 9. Raloxifene increases proliferation of human endothelial cells in association with increased gene expression of cyclins A and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Rolusafine-Based Research
Fictional Drug Profile: Rolusafine is a selective, ATP-competitive inhibitor of the ASRK1 (Apoptosis-Signal Regulating Kinase 1). The inhibition of ASRK1's kinase activity prevents the phosphorylation of the pro-apoptotic protein BAD-7, promoting apoptosis in cancer cells with hyperactive ASRK1 signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound selectively inhibits the kinase activity of ASRK1. By binding to the ATP pocket of the kinase, it blocks the transfer of phosphate to its downstream substrate, the pro-apoptotic protein BAD-7. This inhibition leads to an accumulation of dephosphorylated BAD-7, which promotes apoptosis in cancer cells dependent on the ASRK1 signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[1] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (less than a week), 4°C is acceptable. Always refer to the product-specific datasheet for the most accurate information.
Q3: What is a typical effective concentration range for this compound in in-vitro cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. However, a general starting point for in vitro cell-based assays is a concentration range of 10 nM to 10 µM.[2] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound vary significantly between experiments, even when using the same cell line. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors.[3][4] Here are some key areas to investigate:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Ensure that you are using a consistent seeding density across all experiments. It's also important to note that cell density can influence the chemoresistance of some cancer cell lines.[4]
-
Cell Passage Number: Cells can undergo phenotypic and genotypic changes over time in culture. High passage numbers can lead to altered drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Assay-Specific Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can lead to different IC50 values. Ensure you are using the same assay and that it is appropriate for your cell line and the mechanism of action of this compound.
-
Reagent Quality and Preparation: Ensure that all reagents, including cell culture media and the assay reagents themselves, are fresh and properly prepared. The quality of the this compound stock solution is also critical; avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of drug exposure can affect the IC50 value. A consistent incubation time should be used for all experiments.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: No Change in Phosphorylation of Downstream Target (Phospho-BAD-7)
Q: I'm not observing the expected decrease in phospho-BAD-7 levels via Western blot after treating cells with this compound. What could be the problem?
A: This is a common challenge when working with signaling pathways involving phosphorylation. Several factors could be at play:
-
Suboptimal Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a measurable decrease in phospho-BAD-7. A time-course and dose-response experiment is recommended.
-
Sample Preparation: The stability of phosphorylated proteins is a critical factor. Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation during sample preparation.[5][6] All sample preparation steps should be performed on ice or at 4°C.[5]
-
Antibody Issues: The primary antibody against phospho-BAD-7 may not be specific or sensitive enough. Ensure the antibody has been validated for Western blotting and is used at the recommended dilution. It's also crucial to have a positive control to confirm that the antibody is working.[6]
-
Western Blotting Technique:
-
Blocking Agent: Milk contains phosphoproteins like casein, which can lead to high background when probing for phosphorylated targets. It is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent.[5][6]
-
Loading Amount: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein (e.g., 30-50 µg) per lane.[7]
-
Total Protein Control: Always probe for total BAD-7 on the same membrane after stripping to confirm that the lack of a phospho-signal is not due to a general decrease in the protein. The ratio of phosphorylated to total protein is the key metric.[5]
-
Caption: Workflow for troubleshooting Western blot signal issues.
Issue 3: Poor Drug Solubility and Precipitation in Media
Q: I've noticed that this compound precipitates out of solution when I add it to my cell culture media. How can I improve its solubility?
A: Small molecule inhibitors, especially hydrophobic ones, can have limited solubility in aqueous solutions like cell culture media.[2][8] Here are some strategies to address this:
-
Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly to your aqueous media. Instead, perform serial dilutions of your DMSO stock in DMSO first, and then add the final, more diluted DMSO solution to your media.[1]
-
Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it's always best to keep this concentration as low as possible and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
-
Use of Serum: For some compounds, the presence of serum in the cell culture media can help to improve solubility.
-
Sonication: Gentle sonication of the diluted drug in media can sometimes help to dissolve small precipitates, but this should be done cautiously.[9]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HCT116 | Colon | 50 | CellTiter-Glo |
| A549 | Lung | 250 | MTT |
| MCF-7 | Breast | 80 | Alamar Blue |
| MDA-MB-231 | Breast | 1500 | CellTiter-Glo |
Note: These are representative fictional data. Actual values will vary based on experimental conditions.
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Dilution | Blocking Buffer |
| Phospho-BAD-7 (Ser112) | 1:1000 | 5% BSA in TBST |
| Total BAD-7 | 1:1000 | 5% Non-fat Milk in TBST |
| Beta-Actin | 1:5000 | 5% Non-fat Milk in TBST |
Experimental Protocols
Protocol 1: Western Blot for Phospho-BAD-7
-
Cell Lysis:
-
After drug treatment, wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Add Laemmli sample buffer to 30-50 µg of protein and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against phospho-BAD-7 (diluted in 5% BSA in TBST) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To probe for total BAD-7, strip the membrane using a mild stripping buffer and repeat the immunoblotting process starting from the blocking step, using the total BAD-7 antibody.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control and plot the cell viability against the drug concentration to determine the IC50 value.
-
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Cellular Target of Raloxifene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, definitively identifying and validating the cellular target of a compound is a cornerstone of modern pharmacology. This guide provides a comparative overview of key experimental approaches for validating the cellular target of Raloxifene, a selective estrogen receptor modulator (SERM), and compares its target engagement with other relevant alternatives. Assuming "Rolusafine" is a likely misspelling, this guide will focus on the well-documented compound, Raloxifene.
Raloxifene is known to exert its therapeutic effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.[1][2] This interaction is tissue-specific, leading to estrogenic or anti-estrogenic effects in different parts of the body.[2][3] Validating this primary target is crucial for understanding its mechanism of action and for the development of novel SERMs with improved therapeutic profiles.
This guide will delve into three primary methodologies for target validation: direct binding assays, target engagement in a cellular context, and genetic approaches to confirm target dependency. We will compare the performance of Raloxifene with another widely studied SERM, Tamoxifen, to provide a comprehensive perspective.
Comparative Analysis of Target Validation Methods
To rigorously validate the cellular target of Raloxifene, a multi-faceted approach employing orthogonal methods is recommended. Below is a comparison of key techniques, with a focus on their application to Raloxifene and its alternatives.
| Validation Method | Principle | Raloxifene Application | Alternative (Tamoxifen) Application | Key Quantitative Readouts |
| Affinity Chromatography | Immobilized drug is used to capture its binding partners from cell lysates. | Can be used to pull down ERα and ERβ from breast cancer cell lysates, confirming a direct physical interaction. | Similarly used to demonstrate the direct binding of Tamoxifen to estrogen receptors. | Elution profiles, identification of co-purified proteins by mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Demonstrates target engagement in intact cells by showing a temperature shift in ERα/β stability upon Raloxifene treatment. | Can be used to compare the in-cell target engagement of Tamoxifen with Raloxifene. | Melt curves (Tm), isothermal dose-response curves (EC50). |
| CRISPR/Cas9-mediated Gene Editing | Knockout of the putative target gene should abolish the cellular response to the drug. | Knockout of ESR1 (encoding ERα) in breast cancer cells would be expected to render them insensitive to the anti-proliferative effects of Raloxifene. | CRISPR-based screens can identify genes that confer resistance to Tamoxifen, further validating ERα as the primary target.[4][5] | Loss of drug-induced phenotype (e.g., cell death, changes in gene expression). |
| Competitive Binding Assays | A radiolabeled ligand for the target is displaced by the unlabeled drug, allowing for the determination of binding affinity. | Used to determine the binding affinity (Kd) of Raloxifene to ERα and ERβ. | Allows for a direct comparison of the binding affinities of Raloxifene and Tamoxifen to estrogen receptors. | Inhibition constant (Ki), Dissociation constant (Kd). |
Quantitative Data Summary
The following table summarizes key quantitative data from studies validating the interaction of Raloxifene and Tamoxifen with their primary target, the estrogen receptor.
| Parameter | Raloxifene | Tamoxifen | Reference |
| Estrogen Receptor α (ERα) Binding Affinity (Kd) | ~1 nM | Varies, generally in the low nM range | [6] |
| Estrogen Receptor β (ERβ) Binding Affinity (Kd) | ~5 nM | Varies, generally in the low nM range | [6] |
| Inhibition of Breast Cancer Cell Growth (IC50) | Cell line dependent, typically in the low micromolar range | Cell line dependent, typically in the low micromolar range | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target validation studies. Below are outlines of key experimental protocols.
Cellular Thermal Shift Assay (CETSA) Protocol for Raloxifene Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat cells with various concentrations of Raloxifene or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thawing. Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing soluble proteins. Analyze the amount of soluble ERα/β at each temperature using Western blotting or an AlphaScreen-based method.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of Raloxifene indicates target engagement. For isothermal dose-response curves, plot the soluble protein fraction at a single, optimized temperature against the drug concentration.
Affinity Chromatography for Identifying Raloxifene Binding Partners
-
Matrix Preparation: Covalently couple Raloxifene or an analog to a chromatography resin (e.g., Sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the cell lysate with the Raloxifene-coupled resin. Wash the resin extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a high concentration of free Raloxifene, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS). The presence of ERα and ERβ in the eluate confirms them as direct binding partners.
CRISPR/Cas9-Mediated Target Validation
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the ESR1 gene (encoding ERα) into a Cas9-expressing vector.
-
Cell Transduction and Selection: Transduce the target cells (e.g., MCF-7) with the lentiviral vector and select for successfully transduced cells.
-
Target Knockout Verification: Confirm the knockout of ERα protein expression by Western blotting.
-
Phenotypic Assay: Treat the ERα-knockout cells and control cells with Raloxifene and a vehicle control.
-
Data Analysis: Assess the cellular response to Raloxifene (e.g., cell viability, apoptosis). A loss of Raloxifene's effect in the knockout cells validates ERα as the functional target.
Visualizing Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: A logical workflow for validating the cellular target of a drug compound like Raloxifene.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: A simplified signaling pathway of Raloxifene's action through estrogen receptors.
By employing a combination of these robust experimental techniques, researchers can confidently validate the cellular target of Raloxifene and other SERMs. This rigorous approach is essential for advancing our understanding of their therapeutic mechanisms and for the development of next-generation targeted therapies.
References
- 1. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]
- 3. droracle.ai [droracle.ai]
- 4. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Raloxifene and Tamoxifen in Osteoporosis and Breast Cancer Models
An objective comparison of the efficacy and mechanisms of Raloxifene versus its key competitor, Tamoxifen, supported by clinical and preclinical data.
This guide provides a comprehensive comparison of Raloxifene and Tamoxifen, two prominent selective estrogen receptor modulators (SERMs), for researchers, scientists, and drug development professionals. We will delve into their performance in both clinical settings for osteoporosis and breast cancer prevention, as well as in established preclinical experimental models. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Efficacy and Safety: Clinical and Preclinical Data
Raloxifene and Tamoxifen have been extensively studied for their roles in preventing and treating osteoporosis and reducing the risk of invasive breast cancer. While both are SERMs, their tissue-specific effects and safety profiles differ significantly.
Clinical Data Summary
A landmark study directly comparing the two compounds is the Study of Tamoxifen and Raloxifene (STAR) trial, which evaluated their effectiveness in preventing invasive breast cancer in postmenopausal women at increased risk.[1]
| Outcome | Raloxifene (60 mg/day) | Tamoxifen (20 mg/day) | Reference |
| Invasive Breast Cancer Incidence | Equivalent efficacy in reducing the risk of invasive breast cancer. | Equivalent efficacy in reducing the risk of invasive breast cancer. | [1] |
| Noninvasive Breast Cancer | Less effective than Tamoxifen in reducing the risk. | More effective than Raloxifene in reducing the risk. | [2] |
| Uterine Cancer Risk | No increased risk of uterine or endometrial cancer.[3][4] | Increased risk of endometrial cancer. | [2] |
| Venous Thromboembolic Events (VTE) | Increased risk, but lower than that of Tamoxifen.[3] | Higher risk of VTE (deep vein thrombosis and pulmonary embolism). | [3] |
| Bone Mineral Density (BMD) | Increases BMD and reduces the risk of vertebral fractures.[3] | Can also have a positive effect on BMD. | |
| Hot Flushes and Muscle Cramps | More common compared to placebo.[5] | Also associated with these side effects. |
Preclinical Data in Breast Cancer Models
In preclinical studies, the MCF-7 human breast cancer cell line is a widely used model to study the effects of anti-estrogenic compounds.
| Parameter | Raloxifene | Tamoxifen | Reference |
| Cell Proliferation | Inhibits estrogen-dependent proliferation of MCF-7 cells.[6] | Inhibits estrogen-dependent proliferation of MCF-7 cells. | |
| Tumor Growth in Xenografts | Suppresses the growth of estrogen-dependent tumors in animal models.[7] | Suppresses the growth of estrogen-dependent tumors in animal models. |
Experimental Protocols
MCF-7 Cell Proliferation Assay
This protocol is a standard method to assess the anti-proliferative effects of compounds on estrogen receptor-positive breast cancer cells.
Objective: To determine the effect of Raloxifene and Tamoxifen on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phenol red-free DMEM
-
Charcoal-stripped FBS
-
Raloxifene and Tamoxifen
-
Estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM with 10% FBS.
-
Estrogen Deprivation: Three to five days before the experiment, switch the cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: The following day, treat the cells with varying concentrations of Raloxifene or Tamoxifen in the presence or absence of a fixed concentration of estradiol (e.g., 1 nM). Include appropriate controls (vehicle, E2 alone).
-
Incubation: Incubate the plates for 5-7 days.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Raloxifene and Tamoxifen exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[8][9] The binding of these SERMs to the ER induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. This differential recruitment is the basis for their tissue-specific agonist and antagonist activities.[8]
Caption: Mechanism of action for Selective Estrogen Receptor Modulators (SERMs).
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of SERMs like Raloxifene and Tamoxifen.
Caption: A typical preclinical evaluation workflow for SERMs.
References
- 1. The STAR trial: evidence for raloxifene as a breast cancer risk reduction agent for postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raloxifene - Wikipedia [en.wikipedia.org]
- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene-stimulated experimental breast cancer with the paradoxical actions of estrogen to promote or prevent tumor growth: a unifying concept in anti-hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libcatalog.usc.edu [libcatalog.usc.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of Raloxifene and Levodopa/Carbidopa for Neuroprotection in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Raloxifene, a selective estrogen receptor modulator (SERM), and the current gold-standard treatment for Parkinson's disease, Levodopa/Carbidopa. This comparison is intended to highlight the distinct mechanisms of action and potential neuroprotective benefits of Raloxifene in the context of Parkinson's disease, contrasted with the symptomatic relief provided by Levodopa. While Levodopa directly addresses the dopamine deficiency central to Parkinson's motor symptoms, emerging preclinical evidence suggests Raloxifene may offer a neuroprotective and immunomodulatory approach.
Executive Summary
Levodopa, combined with Carbidopa, remains the most effective treatment for the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain.[1][2][3] In contrast, Raloxifene, currently FDA-approved for osteoporosis and breast cancer risk reduction, is being investigated for its neuroprotective potential.[4][5][6] Preclinical studies suggest that Raloxifene may protect dopaminergic neurons from degeneration through anti-inflammatory and other mechanisms.[7][8] This guide will delve into the available data for both compounds, presenting a comparative overview of their mechanisms, experimental evidence, and potential therapeutic applications in Parkinson's disease.
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics and available data for Raloxifene and Levodopa/Carbidopa.
Table 1: General Characteristics and Mechanism of Action
| Feature | Raloxifene | Levodopa/Carbidopa |
| Drug Class | Selective Estrogen Receptor Modulator (SERM)[9][10][11] | Dopamine Precursor / Dopa Decarboxylase Inhibitor[1] |
| Primary Indication | Prevention and treatment of osteoporosis in postmenopausal women; Reduction in risk of invasive breast cancer.[4][5][6] | Treatment of motor symptoms of Parkinson's disease.[1][2][3] |
| Mechanism of Action | Acts as an estrogen agonist in bone and an antagonist in breast and uterine tissue.[5][10][11] In the context of neuroprotection, it is suggested to have anti-inflammatory effects and modulate signaling pathways to protect neurons.[7][8] | Levodopa is a metabolic precursor to dopamine and crosses the blood-brain barrier to be converted to dopamine in the brain.[1][12] Carbidopa inhibits the peripheral decarboxylation of Levodopa, increasing its bioavailability in the central nervous system.[1] |
Table 2: Summary of Preclinical and Clinical Findings
| Aspect | Raloxifene | Levodopa/Carbidopa |
| Preclinical Efficacy (Parkinson's Models) | In MPTP mouse models of Parkinson's disease, Raloxifene has been shown to decrease the loss of dopaminergic neurons and reduce neuroinflammation in the myenteric plexus.[13][8] It has also demonstrated broader neuroprotective effects in various models of brain injury.[7][14][15] | Not applicable for neuroprotection studies, as it is a symptomatic treatment. |
| Clinical Efficacy (Parkinson's Disease) | No direct clinical trials for the treatment of Parkinson's disease have been completed. Clinical trials have primarily focused on osteoporosis and breast cancer.[4][16][17][18] | Highly effective in improving motor symptoms of Parkinson's disease, particularly bradykinesia and rigidity.[1] It is considered the most effective symptomatic treatment.[1][3] |
| Key Adverse Effects | Increased risk of venous thromboembolism, hot flashes, and leg cramps.[6][18][19] | Nausea, dizziness, orthostatic hypotension, and long-term use can lead to motor complications like dyskinesia.[3] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease (for Raloxifene)
This protocol is a standard method to induce parkinsonian pathology in mice and is cited in the preclinical evaluation of Raloxifene's neuroprotective effects.[13][8]
Objective: To assess the neuroprotective effect of a compound on dopaminergic neurons in the substantia nigra and myenteric plexus.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injections. A common dosing regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
-
Drug Administration: Raloxifene (or vehicle control) is administered to the mice, often starting prior to or concurrently with the MPTP injections and continuing for a specified period.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test or the pole test to measure motor coordination and bradykinesia.
-
Histological and Biochemical Analysis:
-
Brains and sections of the gut (for myenteric plexus analysis) are collected.
-
Immunohistochemistry is performed to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and myenteric plexus.
-
Levels of inflammatory markers, such as microglia and astrocyte activation, and pro-inflammatory cytokines are measured using techniques like ELISA or Western blotting.
-
Clinical Assessment of Motor Symptoms in Parkinson's Disease (for Levodopa/Carbidopa)
This protocol outlines the standard clinical assessment used to evaluate the efficacy of symptomatic treatments like Levodopa.
Objective: To quantify the improvement in motor function in Parkinson's disease patients following treatment.
Methodology:
-
Patient Population: Individuals diagnosed with Parkinson's disease exhibiting motor symptoms.
-
Intervention: Administration of Levodopa/Carbidopa, with dosage titrated to achieve optimal symptomatic control.
-
Assessment Tool: The Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (Motor Examination), is the gold standard for assessing motor function.
-
Procedure:
-
A baseline UPDRS Part III score is obtained before initiating or adjusting treatment.
-
The patient is re-evaluated at specified intervals after starting treatment.
-
The assessment is typically performed in both the "off" state (before the first morning dose of medication) and the "on" state (after the medication has taken effect).
-
-
Primary Outcome Measure: The change in the UPDRS Part III score from baseline to follow-up visits. A significant decrease in the score indicates an improvement in motor function.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of Raloxifene
The following diagram illustrates the proposed signaling pathway through which Raloxifene may exert its neuroprotective and anti-inflammatory effects in the context of neurodegenerative diseases like Parkinson's.
References
- 1. Parkinson’s Disease: Diagnosis and Treatment | AAFP [aafp.org]
- 2. Pharmacotherapy for Parkinson Disease [practicalneurology.com]
- 3. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Randomized clinical trials of raloxifene: reducing the risk of osteoporosis and breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Raloxifene - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 12. Parkinson's disease - Treatment - NHS [nhs.uk]
- 13. Neuroprotective and immunomodulatory effects of raloxifene in the myenteric plexus of a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Long-term safety and efficacy of raloxifene in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The STAR trial: evidence for raloxifene as a breast cancer risk reduction agent for postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinician.com [clinician.com]
A Comparative Analysis of Raloxifene's Mechanism and Clinical Efficacy in Postmenopausal Women
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Raloxifene's mechanism of action and a comparative analysis of its performance against key alternatives in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk.
Abstract
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), presents a dual-action profile, functioning as an estrogen agonist in bone and an estrogen antagonist in breast and uterine tissues.[1][2] This tissue-specific activity allows it to mitigate bone loss and reduce the risk of estrogen receptor-positive (ER+) invasive breast cancer in postmenopausal women.[1][3] This guide delves into the molecular pathways of Raloxifene, presenting a comparative analysis of its clinical trial data alongside Tamoxifen, another SERM, and Alendronate, a bisphosphonate. Through a synthesis of quantitative data from seminal clinical trials—including the Multiple Outcomes of Raloxifene Evaluation (MORE), the Continuing Outcomes Relevant to Evista (CORE), the Study of Tamoxifen and Raloxifene (STAR), the National Surgical Adjuvant Breast and Bowel Project P-1 (NSABP P-1), and the Fracture Intervention Trial (FIT)—this document offers a detailed examination of Raloxifene's therapeutic profile.
Mechanism of Action: A Tissue-Specific Approach
Raloxifene's primary mechanism of action involves its high-affinity binding to estrogen receptors (ERα and ERβ).[4][5] The conformational change induced by this binding dictates its agonist or antagonist effects, which are dependent on the tissue-specific expression of these receptors and the recruitment of coactivator and corepressor proteins.[2][5]
In bone tissue, Raloxifene acts as an estrogen agonist. By binding to estrogen receptors on osteoblasts and osteoclasts, it modulates gene expression to decrease bone resorption and enhance bone mineral density (BMD).[1][2] This leads to a reduction in the risk of vertebral fractures.[6]
Conversely, in breast and uterine tissues, Raloxifene functions as an estrogen antagonist. It competitively inhibits estrogen binding to ERs, thereby blocking estrogen-mediated cell proliferation and reducing the risk of ER-positive invasive breast cancer.[2][5] Unlike Tamoxifen, Raloxifene does not stimulate the endometrium, mitigating the risk of uterine cancer.[7]
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from key clinical trials involving Raloxifene and its alternatives.
Table 1: Efficacy in Breast Cancer Prevention
| Trial | Participants | Treatment Arms | Median Follow-up | Invasive Breast Cancer Incidence (per 1000 person-years) | Risk Reduction (vs. Placebo/Comparator) | Key Adverse Events (vs. Placebo/Comparator) |
| STAR [8][9][10] | 19,747 postmenopausal women at high risk | Raloxifene (60 mg/day) vs. Tamoxifen (20 mg/day) | 4 years | Raloxifene: 4.4, Tamoxifen: 4.3 | Raloxifene was as effective as Tamoxifen in reducing invasive breast cancer risk by about 50%.[9] | Raloxifene: Fewer uterine cancers and thromboembolic events. Tamoxifen: Fewer non-invasive breast cancers.[8][9] |
| MORE [6][7][11][12] | 7,705 postmenopausal women with osteoporosis | Raloxifene (60 or 120 mg/day) vs. Placebo | 33 months | Raloxifene: 1.5, Placebo: 4.9 | 70% reduction in invasive breast cancer. | Increased risk of venous thromboembolism.[6] |
| CORE [13][14] | 4,011 postmenopausal women from MORE | Continued Raloxifene (60 mg/day) vs. Placebo | 4 years | - | 59% reduction in invasive breast cancer. | Persistent increased risk of thromboembolism.[14] |
| NSABP P-1 [15][16][17] | 13,388 women at high risk | Tamoxifen (20 mg/day) vs. Placebo | 69 months | Tamoxifen: 3.2, Placebo: 6.3 | 49% reduction in invasive breast cancer.[15] | Increased risk of endometrial cancer and thromboembolic events.[16] |
Table 2: Efficacy in Osteoporosis Management
| Trial | Participants | Treatment Arms | Median Follow-up | Vertebral Fracture Incidence | Change in Bone Mineral Density (BMD) | Key Adverse Events |
| MORE [6] | 7,705 postmenopausal women with osteoporosis | Raloxifene (60 or 120 mg/day) vs. Placebo | 36 months | Raloxifene (60mg): 6.6%, Raloxifene (120mg): 5.4%, Placebo: 10.1% | Spine: +2.6% (60mg), +2.7% (120mg). Femoral Neck: +2.1% (60mg), +2.4% (120mg). | Increased risk of venous thromboembolism. |
| FIT [18][19][20][21] | 6,459 postmenopausal women with low BMD | Alendronate (5mg/day for 2 yrs, then 10mg/day) vs. Placebo | 3 years | Alendronate: 4.1%, Placebo: 7.9% (in women with pre-existing vertebral fractures) | Spine: +6.2%, Femoral Neck: +4.7% (vs. placebo) | Upper gastrointestinal events. |
Experimental Protocols
Key Clinical Trial Methodologies
-
Study of Tamoxifen and Raloxifene (STAR) P-2 Trial: This double-blind, randomized phase 3 prevention trial enrolled 19,747 postmenopausal women at increased risk for invasive breast cancer.[22] Participants received either 20 mg/day of Tamoxifen or 60 mg/day of Raloxifene orally for five years.[8] The primary endpoint was the incidence of invasive breast cancer.[22] Patient-reported symptoms and quality of life were assessed using standardized questionnaires at baseline and regular intervals throughout the study.[22]
-
Multiple Outcomes of Raloxifene Evaluation (MORE) Trial: This multicenter, randomized, double-blind, placebo-controlled trial involved 7,705 postmenopausal women with osteoporosis.[6][12] Participants were randomized to receive 60 mg/day or 120 mg/day of Raloxifene, or a placebo, along with calcium and cholecalciferol supplements.[6] The primary outcome was the incidence of new vertebral fractures, assessed by radiography at baseline, 24, and 36 months.[6] Breast cancer incidence was a secondary endpoint, confirmed by histopathology.[12]
-
Continuing Outcomes Relevant to Evista (CORE) Trial: This trial was a 4-year, double-blind, placebo-controlled follow-up to the MORE trial, including a subset of 4,011 participants.[13][23] Women who had received Raloxifene in the MORE trial continued with 60 mg/day, and those on placebo continued with placebo.[14] The primary objective was to evaluate the long-term effect of Raloxifene on the incidence of invasive breast cancer.[23]
-
National Surgical Adjuvant Breast and Bowel Project (NSABP) P-1 Trial: This randomized, double-blind, placebo-controlled trial enrolled 13,388 women at increased risk for breast cancer.[15][16] Participants were assigned to receive either 20 mg/day of Tamoxifen or a placebo for five years.[15] The primary endpoint was the incidence of invasive breast cancer.[24]
-
Fracture Intervention Trial (FIT): This randomized, double-masked, placebo-controlled trial enrolled 6,457 women aged 55-80 with low hip bone mineral density.[18] The trial had two substudies: one for women with at least one existing vertebral deformity and another for women without.[18] Participants received Alendronate (initially 5 mg/day, later increased to 10 mg/day) or a placebo.[19] The primary endpoints were new vertebral deformities and clinically recognized fractures.[18]
Conclusion
Raloxifene demonstrates a unique, tissue-specific mechanism of action that translates into a dual benefit for postmenopausal women: the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk. Clinical trial data robustly support its efficacy in increasing bone mineral density and reducing vertebral fracture rates. In the context of breast cancer prevention, the STAR trial established its comparable efficacy to Tamoxifen in reducing the risk of invasive breast cancer, but with a more favorable safety profile concerning uterine cancers and thromboembolic events.[9][25] However, Tamoxifen showed a greater reduction in non-invasive breast cancers.[8]
Compared to bisphosphonates like Alendronate for osteoporosis, Raloxifene shows a less pronounced increase in bone mineral density. However, its added benefit of breast cancer risk reduction makes it a valuable therapeutic option for postmenopausal women with a concurrent high risk for both conditions. The choice between Raloxifene, Tamoxifen, and bisphosphonates should be individualized based on a comprehensive assessment of a patient's risk profile for osteoporosis, breast cancer, and potential adverse events.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Treatment of osteoporosis and reduction in risk of invasive breast cancer in postmenopausal women with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MORE trial: multiple outcomes for raloxifene evaluation--breast cancer as a secondary end point: implications for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NSABP Study of Tamoxifen and Raloxifene (STAR) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-2 STAR [nsabp.pitt.edu]
- 10. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. stage-clinician.com [stage-clinician.com]
- 14. Continuing outcomes relevant to Evista: breast cancer incidence in postmenopausal osteoporotic women in a randomized trial of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tamoxifen for prevention of breast cancer: report of the National Surgical Adjuvant Breast and Bowel Project P-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of tamoxifen in breast cancer prevention: issues sparked by the NSABP Breast Cancer Prevention Trial (P-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design of the Fracture Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 23. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 25. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer - SESPM [sespm.es]
Independent Verification of Rolusafine's Biological Activity: A Comparative Guide
Disclaimer: Publicly available information on a compound named "Rolusafine" is not available. The following guide is a template designed to illustrate the requested format and content. It utilizes data for the well-characterized selective estrogen receptor modulator (SERM), Raloxifene , as a placeholder to demonstrate a comparative analysis of biological activity. Researchers can adapt this framework for their internal data on this compound or other proprietary compounds.
This guide provides an objective comparison of the biological activity of Raloxifene against other relevant alternatives, supported by experimental data from independent clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based evaluation of the compound's performance.
Comparative Efficacy and Safety Profile
The biological activity of Raloxifene has been extensively studied, particularly in the context of postmenopausal osteoporosis and the risk reduction of invasive breast cancer.[1][2][3] Its primary mechanism of action is as a selective estrogen receptor modulator (SERM), exhibiting estrogen agonist effects in bone and anti-estrogenic effects in breast and uterine tissues.[4][5]
A key comparative study is the Study of Tamoxifen and Raloxifene (STAR) trial, which directly compared the efficacy and safety of Raloxifene to Tamoxifen for breast cancer risk reduction in postmenopausal women.[6]
Table 1: Comparison of Raloxifene and Tamoxifen in the STAR Trial
| Endpoint | Raloxifene | Tamoxifen | Relative Risk (RR) | Key Finding |
| Invasive Breast Cancer | Equally effective | Equally effective | 1.02 | Both drugs show similar efficacy in reducing the risk of invasive breast cancer.[7] |
| Non-Invasive Breast Cancer | Less effective | More effective | 1.22 | Tamoxifen is more effective at preventing non-invasive breast cancer.[7] |
| Thromboembolic Events | Lower Risk | Higher Risk | 0.70 | Raloxifene is associated with a 30% lower risk of thromboembolic events.[7] |
| Uterine Cancer | No increased risk | Increased risk | - | Raloxifene does not increase the risk of uterine cancer, a known side effect of Tamoxifen.[8] |
| Hot Flashes (Severe) | Less Frequent | More Frequent | - | Severe hot flashes were reported more frequently with Tamoxifen.[9] |
| Musculoskeletal Problems | More Frequent | Less Frequent | - | Women taking Raloxifene reported more musculoskeletal issues.[7] |
Detailed Experimental Protocols
The methodologies below are based on protocols typically employed in large-scale clinical trials like the STAR trial to assess the efficacy and safety of SERMs.
2.1. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound (e.g., Raloxifene) to estrogen receptors (ERα and ERβ) in comparison to estradiol.
-
Methodology:
-
Human recombinant ERα and ERβ are used.
-
A competitive binding assay is performed using radiolabeled estradiol ([³H]-estradiol) as the ligand.
-
Varying concentrations of the unlabeled test compound are incubated with the receptor and the radiolabeled ligand.
-
The amount of bound radioligand is measured using a scintillation counter after separating bound from unbound ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
2.2. Clinical Trial Protocol for Efficacy and Safety (Based on the STAR Trial)
-
Objective: To compare the efficacy and safety of Raloxifene versus Tamoxifen in reducing the risk of invasive breast cancer in high-risk postmenopausal women.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women at an increased risk for breast cancer.
-
Intervention:
-
Group 1: Receives daily oral dose of Raloxifene (e.g., 60 mg).
-
Group 2: Receives daily oral dose of Tamoxifen (e.g., 20 mg).
-
-
Primary Endpoint: Incidence of invasive breast cancer.
-
Secondary Endpoints: Incidence of non-invasive breast cancer, thromboembolic events, endometrial cancer, bone fractures, and cardiovascular events.
-
Data Collection:
-
Baseline screening including mammograms and gynecological exams.
-
Follow-up visits every 6 months for 5 years.
-
Adverse events are recorded at each visit.
-
Patient-reported outcomes are collected via validated questionnaires (e.g., SF-36 for quality of life).
-
-
Statistical Analysis: The primary analysis is a comparison of the incidence rates of invasive breast cancer between the two treatment arms using a log-rank test.
Visualized Signaling Pathways and Workflows
3.1. Signaling Pathway of Raloxifene
Caption: Raloxifene's selective estrogen receptor modulation pathway.
3.2. Experimental Workflow for Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing two drugs.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Raloxifene: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The STAR trial: evidence for raloxifene as a breast cancer risk reduction agent for postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Raloxifene - Wikipedia [en.wikipedia.org]
- 9. Raloxifene is associated with less side effects than tamoxifen in women with early breast cancer: a questionnaire study from one physician's practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Raloxifene and Tamoxifen: Efficacy, Safety, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent selective estrogen receptor modulators (SERMs), Raloxifene and Tamoxifen. Both compounds have been pivotal in the management and prevention of estrogen receptor-positive (ER+) breast cancer, yet they exhibit distinct pharmacological profiles. This document summarizes their comparative efficacy and safety based on clinical trial data, delves into their underlying mechanisms of action through signaling pathway diagrams, and provides detailed experimental protocols for their preclinical evaluation.
Comparative Efficacy and Safety Profile
The Study of Tamoxifen and Raloxifene (STAR) P-2 trial, a large-scale, randomized, double-blind study, provides the most robust head-to-head comparison of these two agents in postmenopausal women at increased risk for invasive breast cancer. The key findings are summarized below.
Table 1: Comparative Efficacy in Breast Cancer Prevention (STAR Trial)
| Outcome | Raloxifene (60 mg/day) | Tamoxifen (20 mg/day) | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Invasive Breast Cancer | ||||
| Annual Rate per 1000 women | 4.4 | 4.3 | 1.02 | 0.82 - 1.28 |
| Non-Invasive Breast Cancer | ||||
| Annual Rate per 1000 women | 2.11 | 1.51 | 1.40 | 0.98 - 2.02 |
Data from the National Surgical Adjuvant Breast and Bowel Project (NSABP) Study of Tamoxifen and Raloxifene (STAR) trial.[1]
Table 2: Comparative Safety and Side Effect Profile (STAR Trial)
| Adverse Event | Raloxifene | Tamoxifen | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Uterine Cancer | Fewer cases | More cases | 0.62 | 0.35 - 1.08 |
| Thromboembolic Events | ||||
| Deep Vein Thrombosis | Lower risk | Higher risk | 0.72 | Not specified |
| Pulmonary Embolism | Lower risk | Higher risk | 0.65 | Not specified |
| Cataracts | Lower risk | Higher risk | 0.79 | 0.68 - 0.92 |
| Osteoporotic Fractures | Similar risk | Similar risk | Not specified | Not specified |
| Vasomotor Symptoms (Hot Flashes) | Less frequent | More frequent | Not specified | Not specified |
| Gynecologic Symptoms | Less frequent | More frequent | Not specified | Not specified |
Data from the National Surgical Adjuvant Breast and Bowel Project (NSABP) Study of Tamoxifen and Raloxifene (STAR) trial.[1][2][3]
Mechanism of Action and Signaling Pathways
Both Raloxifene and Tamoxifen are classified as SERMs, exhibiting tissue-specific estrogen agonist or antagonist effects.[4][5] Their primary mechanism involves competitive binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that modulate gene transcription.
In breast tissue, both drugs act as ER antagonists, inhibiting the proliferative effects of estrogen.[4] However, in other tissues, their effects diverge. In bone, both act as estrogen agonists, which is beneficial for maintaining bone density.[3][4] A key difference lies in their effect on the uterus; Tamoxifen has a partial agonist effect, increasing the risk of endometrial cancer, while Raloxifene acts as an antagonist, a key factor in its more favorable safety profile in this regard.[3][4]
The signaling pathways for these drugs are complex and can involve both genomic (nuclear) and non-genomic (membrane-initiated) actions.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical comparison of SERMs like Raloxifene and Tamoxifen.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of the test compounds (Raloxifene, Tamoxifen) to the estrogen receptor (ERα and ERβ) compared to the natural ligand, 17β-estradiol.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (Raloxifene, Tamoxifen)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and the test compounds. Prepare the rat uterine cytosol and HAP slurry according to standard laboratory procedures.
-
Assay Setup: In microcentrifuge tubes, add a fixed amount of rat uterine cytosol, a single concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of either unlabeled estradiol or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge the tubes and discard the supernatant. Wash the HAP pellet with assay buffer.
-
Quantification: Add scintillation cocktail to the HAP pellet, vortex, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2). The relative binding affinity (RBA) can be calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Raloxifene and Tamoxifen on the proliferation of ER+ human breast cancer cells (MCF-7).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Raloxifene, Tamoxifen) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Raloxifene or Tamoxifen. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.
In Vivo Uterotrophic Assay in Ovariectomized Rats
Objective: To evaluate the estrogenic (agonist) or anti-estrogenic (antagonist) effects of Raloxifene and Tamoxifen on the uterus.
Materials:
-
Ovariectomized adult female rats
-
Test compounds (Raloxifene, Tamoxifen)
-
Estradiol (positive control)
-
Vehicle (e.g., corn oil)
-
Animal balance
-
Dissection tools
Procedure:
-
Animal Acclimation and Dosing: Allow ovariectomized rats to acclimate for at least one week. Administer the test compounds or controls daily via oral gavage or subcutaneous injection for 3-7 consecutive days.
-
Body Weight Measurement: Record the body weight of each animal daily.
-
Uterine Tissue Collection: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue. Blot the uterus to remove excess fluid and record the wet weight.
-
Histological Analysis (Optional): The uterine tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess changes in endometrial thickness and cell proliferation.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group. A significant increase in uterine weight indicates an estrogenic (agonist) effect. To assess antagonist activity, the test compound can be co-administered with estradiol, and a reduction in the estradiol-induced uterine weight gain would indicate an anti-estrogenic effect.
Experimental Workflow
A typical preclinical workflow for the head-to-head comparison of SERMs involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
References
- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 5. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity and Selectivity of Rolusafine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity and selectivity of the novel therapeutic candidate, Rolusafine. By presenting objective comparisons with alternative compounds and detailing supporting experimental methodologies, this document aims to facilitate a thorough assessment of this compound's performance and potential for further development.
Introduction to Specificity and Selectivity in Drug Development
The efficacy and safety of a therapeutic agent are intrinsically linked to its specificity and selectivity. Specificity refers to the ability of a drug to bind to its intended molecular target with high affinity. Selectivity , a closely related concept, describes the drug's ability to bind to its intended target over other, often structurally similar, off-target molecules. A highly selective drug minimizes the potential for off-target effects, thereby reducing the risk of adverse events and toxicity.
This guide will outline the key experimental approaches to characterize the specificity and selectivity profile of this compound, a hypothetical novel compound. The presented methodologies and data visualization formats can be adapted for the evaluation of various classes of therapeutic agents.
Comparative Analysis of Target Binding Affinity
A primary assessment of a drug's specificity involves determining its binding affinity for its intended target. This is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.
Table 1: Comparative Binding Affinities (Kd) of this compound and Alternative Compounds
| Compound | Target A (Kd, nM) | Target B (Kd, nM) | Target C (Kd, nM) |
| This compound | 0.5 | >10,000 | >10,000 |
| Compound X | 1.2 | 500 | >10,000 |
| Compound Y | 15.8 | 2500 | >10,000 |
| Compound Z | 0.8 | 10.5 | 800 |
This table presents hypothetical data for illustrative purposes.
Kinome-Wide Selectivity Profiling
For compounds targeting kinases, a broad assessment of selectivity across the human kinome is crucial. This provides a comprehensive view of potential off-target interactions. Reputable contract research organizations offer services for screening compounds against large panels of kinases.[1]
Table 2: Kinome Scan Selectivity Data for this compound at 1 µM
| Kinase Family | Number of Kinases Tested | Kinases with >90% Inhibition |
| TK | 90 | Target A |
| TKL | 43 | 0 |
| STE | 47 | 1 |
| CK1 | 12 | 0 |
| AGC | 63 | 2 |
| CAMK | 73 | 1 |
| CMGC | 61 | 0 |
| Other | 81 | 3 |
| Total | 468 | 8 |
This table presents hypothetical data for illustrative purposes. A desirable selectivity profile would show high inhibition of the intended target with minimal inhibition of other kinases.
Cellular Target Engagement and Selectivity
While biochemical assays are essential, it is critical to confirm target engagement and selectivity within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the measurement of drug binding to its target in intact cells.[2]
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target A (ΔTm, °C) | Off-Target X (ΔTm, °C) | Off-Target Y (ΔTm, °C) |
| This compound | +5.2 | +0.3 | -0.1 |
| Compound X | +4.8 | +1.5 | +0.2 |
| Compound Y | +2.1 | +0.1 | 0.0 |
This table presents hypothetical data for illustrative purposes. A larger positive shift in melting temperature (ΔTm) indicates stronger target engagement.
Experimental Protocols
Radiometric Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
A reaction mixture containing the target kinase, a specific substrate peptide, and [γ-³³P]ATP is prepared in a 96-well plate.[3]
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 30°C for a specified time to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
KINOMEscan™ Assay (DiscoverX)
Objective: To profile the binding interactions of a compound against a large panel of kinases.
Methodology:
-
An affinity-tagged kinase is mixed with a test compound and an immobilized, active-site directed ligand.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) method that detects the DNA tag on the kinase.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.
Cellular Thermal Shift Assay (CETSA®)
Objective: To measure the engagement of a compound with its target protein in a cellular environment.[2]
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
The melting temperature (Tm) of the target protein is determined for both the treated and control samples. A shift in Tm indicates target engagement.
Signaling Pathway and Workflow Visualizations
To further elucidate the context of this compound's action and the experimental processes, the following diagrams are provided.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on its intended target, "Target A".
Caption: A generalized experimental workflow for characterizing the specificity, selectivity, and efficacy of a novel compound like this compound.
References
Safety Operating Guide
Proper Disposal of Rolusafine (Raloxifene) in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Rolusafine, also known as Raloxifene, within a laboratory environment. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
I. Immediate Safety and Handling Precautions
This compound (Raloxifene) is a selective estrogen receptor modulator (SERM) that requires careful handling.[1][2][3][4] Safety Data Sheets (SDS) indicate that Raloxifene hydrochloride may cause skin and eye irritation, is suspected of causing cancer, and may damage fertility or the unborn child.[5][6][7][8] Furthermore, it is recognized as being harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][7][9]
Personal Protective Equipment (PPE) required when handling this compound waste:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be needed for bulk quantities or if dust is generated. |
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to pure this compound, contaminated lab materials (e.g., gloves, pipette tips, empty vials), and solutions containing this compound.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, bench paper, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and compatible hazardous waste container. Do not pour this compound solutions down the drain.[10]
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Raloxifene) Waste."
-
Include the date when the waste was first added to the container.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste yourself. Waste disposal must be conducted by a licensed hazardous waste vendor.[5] Incineration is the recommended method of disposal for this compound and associated contaminated materials.[5]
III. Experimental Workflow for Waste Handling
The following diagram illustrates the decision-making process for handling materials contaminated with this compound in a laboratory setting.
Caption: Workflow for Segregation of this compound Waste.
IV. Mechanism of Action of this compound (Raloxifene)
This compound is a SERM, meaning it has tissue-selective estrogen agonist or antagonist activities.[3][4][11] In bone, it acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone density.[4] Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen.[2][4] This dual activity is mediated by its binding to estrogen receptors (ERα and ERβ) and the subsequent differential recruitment of co-activator and co-repressor proteins in different cell types.
Caption: Tissue-Selective Mechanism of Action of this compound.
References
- 1. quora.com [quora.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Raloxifene - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.lilly.com [ehs.lilly.com]
- 9. fishersci.com [fishersci.com]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
